An In-Depth Technical Guide to the Synthesis of 2-((Methylthio)methyl)morpholine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a viable synthetic pathway for 2-((methylthio)methyl)morpholine, a heterocyclic compound with potential appl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 2-((methylthio)methyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of a methylthio-methyl substituent at the 2-position offers a unique combination of polarity, lipophilicity, and potential for metabolic modulation.[1][2] This document details a rational, multi-step synthesis, providing in-depth procedural details and the scientific rationale behind the chosen methodologies.
Introduction to 2-Substituted Morpholines
Morpholine and its derivatives are foundational building blocks in medicinal chemistry, valued for their favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The substitution at the 2-position of the morpholine ring can significantly influence the molecule's biological activity and pharmacokinetic profile. The "(methylthio)methyl" group, in particular, introduces a flexible, lipophilic side chain containing a sulfur atom, which can engage in specific interactions with biological targets and may influence the metabolic fate of the parent molecule.
This guide outlines a proposed two-step synthesis of 2-((methylthio)methyl)morpholine, commencing from the readily accessible starting material, morpholine-2-methanol. The strategy involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with a methylthiolate source.
Proposed Synthetic Pathway
The synthesis of 2-((methylthio)methyl)morpholine can be efficiently achieved through a two-step sequence starting from morpholine-2-methanol. This approach is predicated on well-established and reliable organic transformations.
Caption: Proposed two-step synthesis of 2-((methylthio)methyl)morpholine.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)morpholine (Intermediate)
This initial step focuses on the conversion of the primary alcohol in morpholine-2-methanol into a more reactive chloromethyl group. This transformation is crucial as the hydroxyl group is a poor leaving group, and its activation is necessary for the subsequent nucleophilic substitution. The use of thionyl chloride or concentrated hydrochloric acid are common and effective methods for this type of conversion, analogous to the preparation of 2-(chloromethyl)thiophene from its corresponding alcohol.[3]
Protocol:
To a stirred solution of morpholine-2-methanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or chloroform at 0 °C, add thionyl chloride (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture containing the 2-(chloromethyl)morpholine intermediate is typically used directly in the next step without isolation due to its potential instability.[3]
Causality Behind Experimental Choices:
Solvent: An aprotic solvent like dichloromethane is chosen to avoid reaction with thionyl chloride.
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the alcohol and thionyl chloride.
in situ Use: 2-(Chloromethyl)morpholine is likely a reactive and potentially unstable compound, prone to self-reaction or decomposition upon storage.[3] Therefore, its immediate use in the subsequent step is recommended to maximize yield and purity.
Step 2: Synthesis of 2-((Methylthio)methyl)morpholine (Final Product)
The second and final step involves a nucleophilic substitution reaction where the chloride of the intermediate is displaced by a methylthiolate anion. Sodium thiomethoxide (sodium methyl mercaptide) is an excellent and readily available source for this nucleophile.[4]
Protocol:
In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cool the solution of sodium thiomethoxide to 0 °C.
Slowly add the solution of 2-(chloromethyl)morpholine (from Step 1) to the cooled sodium thiomethoxide solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction by the addition of water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford pure 2-((methylthio)methyl)morpholine.
Causality Behind Experimental Choices:
Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ideal for Sₙ2 displacement of the chloride.[4]
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the sodium thiomethoxide and to facilitate the Sₙ2 reaction.
Stoichiometry: A slight excess of sodium thiomethoxide is used to ensure complete conversion of the chloro intermediate.
Data Presentation
Step
Reactants
Key Reagents
Solvent
Typical Reaction Time
Expected Yield
1
Morpholine-2-methanol
Thionyl Chloride
Dichloromethane
2-4 hours
in situ use
2
2-(Chloromethyl)morpholine (intermediate)
Sodium Thiomethoxide
DMF
12-16 hours
70-85%
Logical Workflow
The overall synthetic strategy follows a logical progression of functional group interconversion, a cornerstone of modern organic synthesis.
Caption: Logical workflow for the synthesis of 2-((methylthio)methyl)morpholine.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to 2-((methylthio)methyl)morpholine. This guide, by detailing the experimental protocols and the underlying chemical principles, serves as a valuable resource for researchers in drug discovery and development. The strategic functionalization of the morpholine scaffold at the 2-position with a (methylthio)methyl group opens avenues for the exploration of novel chemical entities with potentially enhanced biological activities and pharmacokinetic properties.
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An In-Depth Technical Guide to the Initial Pharmacological Screening of Novel Morpholine Compounds
Foreword: The Strategic Imperative of Early-Stage Pharmacological Profiling In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearanc...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Strategic Imperative of Early-Stage Pharmacological Profiling
In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in approved therapeutics and its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The journey from a novel morpholine-containing chemical entity to a viable drug candidate is, however, fraught with challenges. A significant portion of these challenges can be mitigated through a robust and strategically designed initial pharmacological screening cascade. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate this critical early phase. Our approach eschews a rigid, one-size-fits-all template, instead emphasizing a logical, evidence-driven workflow that prioritizes scientific integrity and data-driven decision-making.
The core philosophy of this guide is built upon a tiered, parallel screening approach. We will first delineate the foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity profiling that forms the bedrock of any successful screening campaign. Subsequently, we will explore primary and secondary screening assays tailored to common biological targets of morpholine derivatives, including G-protein coupled receptors (GPCRs), kinases, and ion channels. Finally, we will touch upon the initial steps toward elucidating the mechanism of action (MoA), a critical component for advancing a compound through the drug development pipeline.[3][4]
Part 1: Foundational Profiling: Establishing a Baseline for Drug-Like Properties
Before embarking on target-specific assays, it is imperative to establish a baseline understanding of a novel morpholine compound's intrinsic properties. This foundational profiling serves two primary purposes: it flags compounds with undesirable characteristics that are likely to lead to late-stage failure, and it provides essential context for interpreting the results of subsequent biological assays.[5][6]
In Vitro ADME Profiling: A Proactive Approach to Pharmacokinetics
The integration of in vitro ADME screens in the early stages of drug discovery has been transformative, significantly reducing the rate of clinical failures due to poor pharmacokinetic properties.[5] These assays provide critical insights into how a compound is likely to be absorbed, distributed, metabolized, and excreted in the body.[6][7]
Key In Vitro ADME Assays:
Parameter
Assay
Purpose
Typical Method
Solubility
Kinetic and Thermodynamic Solubility
Determines the extent to which a compound dissolves in aqueous solutions, a prerequisite for absorption.
High-throughput nephelometry or UV-Vis spectroscopy.
Assesses passive diffusion across an artificial lipid membrane, predicting gastrointestinal absorption.[7]
A donor and acceptor plate system with a lipid-infused filter; compound concentration is measured in both compartments.
Caco-2 Permeability Assay
Utilizes a monolayer of human colorectal adenocarcinoma cells to model intestinal absorption and efflux transporters (e.g., P-glycoprotein).[7][8]
Compound is added to the apical side, and its appearance on the basolateral side is quantified over time.
Metabolic Stability
Liver Microsomal Stability Assay
Evaluates the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes in liver microsomes.[8]
Incubation of the compound with liver microsomes and cofactors, followed by LC-MS/MS analysis to determine the rate of disappearance.
Hepatocyte Stability Assay
Provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[7]
Similar to the microsomal assay but with primary hepatocytes.
Plasma Protein Binding
Equilibrium Dialysis
Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.[8]
A semi-permeable membrane separates a compound-containing plasma solution from a buffer solution; the concentration in each compartment is measured at equilibrium.
Compound Preparation: Prepare a 10 mM stock solution of the novel morpholine compound in 100% DMSO.
Assay Plate Preparation: In a 96- or 384-well plate, add phosphate-buffered saline (PBS) at pH 7.4.
Compound Addition: Add the compound stock solution to the PBS to achieve a final concentration range (e.g., 1-200 µM), ensuring the final DMSO concentration is ≤1%.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
Measurement: Measure the turbidity (nephelometry) or absorbance at a specific wavelength using a plate reader.
Data Analysis: The concentration at which the compound precipitates is determined as its kinetic solubility.
Cytotoxicity Screening: An Early Warning System for Toxicity
Cytotoxicity assays are essential for identifying compounds that may cause cellular damage, a critical early indicator of potential toxicity.[9] These assays measure various indicators of cell health, such as membrane integrity and metabolic activity.[10][11]
Common Cytotoxicity Assays:
Assay
Principle
Endpoint
MTT Assay
Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12][13]
Colorimetric measurement of formazan absorbance.
LDH Release Assay
Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[10]
Enzymatic assay measuring LDH activity in the supernatant.
Neutral Red Uptake Assay
Assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12]
Spectrophotometric measurement of the extracted dye.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the novel morpholine compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Initial foundational screening workflow for novel morpholine compounds.
Part 2: Primary Screening: Identifying Biological Activity
Once a compound has demonstrated acceptable ADME and cytotoxicity profiles, the next step is to screen it against a panel of relevant biological targets to identify potential therapeutic activity. The choice of primary assays should be guided by the structural features of the morpholine scaffold and any known or hypothesized biological activities of similar compounds.[1][14] High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess large numbers of compounds.[15][16]
G-Protein Coupled Receptor (GPCR) Screening
GPCRs represent one of the largest and most important families of drug targets, involved in a vast array of physiological processes.[17][18][19] Many drugs containing the morpholine moiety target GPCRs.[20]
Common GPCR HTS Assays:
Second Messenger Assays: These assays measure the downstream consequences of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.[18]
β-Arrestin Recruitment Assays: These assays detect the interaction of β-arrestin with an activated GPCR, a key event in receptor desensitization and signaling.[21][22]
Cell Culture: Use a cell line stably expressing the target GPCR.
Assay Plate Preparation: Seed the cells into a 384-well plate.
Compound Addition: Add the novel morpholine compounds at various concentrations. Include a known agonist or antagonist as a positive control and a vehicle control.
Cell Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
Signal Detection: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: A simplified workflow for a cell-based GPCR screening assay.
Kinase Inhibitor Screening
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[23][24] The morpholine ring is a common feature in many kinase inhibitors.[1]
Common Kinase HTS Assays:
Biochemical Assays: These assays use purified kinase enzymes and substrates to measure the direct inhibitory effect of a compound. Examples include ADP-Glo™, which measures ADP production as an indicator of kinase activity.[23]
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context, often by detecting the phosphorylation of a downstream substrate.[25][26]
Experimental Protocol: ADP-Glo™ Kinase Assay
Kinase Reaction: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and the novel morpholine compound.
Incubation: Allow the kinase reaction to proceed for a set time at the optimal temperature.
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Luminescence Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Ion Channel Screening
Ion channels are critical for the function of excitable cells and are important drug targets for a variety of diseases.[27][28]
Common Ion Channel HTS Assays:
Fluorescence-Based Assays: These assays use ion-sensitive dyes (e.g., for Ca2+) or membrane potential-sensitive dyes to detect changes in ion flux or membrane potential upon channel activation or inhibition.[27]
Automated Electrophysiology: High-throughput patch-clamp systems allow for the direct measurement of ion channel currents in a 384- or 1536-well format.[27][29]
Experimental Protocol: FLIPR® Calcium Flux Assay
Cell Preparation: Plate cells expressing the target ion channel in a multi-well plate and load them with a calcium-sensitive dye.
Compound Addition: Add the novel morpholine compounds to the plate.
FLIPR® Measurement: Place the plate in a FLIPR® (Fluorometric Imaging Plate Reader) instrument, which adds a channel agonist and simultaneously measures the change in fluorescence over time.
Data Analysis: Analyze the fluorescence kinetics to determine the effect of the compound on ion channel activity (e.g., inhibition of calcium influx).
Part 3: Secondary Screening and Initial Mechanistic Studies: Validating Hits and Understanding Action
Compounds that show promising activity in primary screens ("hits") are then subjected to secondary assays to confirm their activity, determine their selectivity, and begin to elucidate their mechanism of action.[3]
Hit Confirmation and Dose-Response Analysis
The first step in secondary screening is to re-test the active compounds from the primary screen to confirm their activity and eliminate false positives. A full dose-response curve is then generated to accurately determine the compound's potency (e.g., IC50 or EC50).[30]
Selectivity and Off-Target Profiling
A crucial step is to assess the selectivity of the hit compound. This involves testing it against a panel of related targets (e.g., other kinases or GPCRs) to determine its specificity. It is also important to screen for potential off-target liabilities, such as inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[31][32][33][34]
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).
Automated Patch Clamp: Use a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish a whole-cell recording from individual cells in a multi-well plate.[32]
Compound Application: Apply a range of concentrations of the novel morpholine compound to the cells while monitoring the hERG current.
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
Caption: A typical screening cascade from primary HTS to lead candidate selection.
Initial Mechanism of Action (MoA) Studies
Understanding how a compound exerts its biological effect is critical for its further development.[3][35] Initial MoA studies can include:
Biochemical vs. Cell-Based Activity: Comparing a compound's potency in a biochemical assay versus a cell-based assay can provide insights into its cell permeability and potential for off-target effects within the cell.[26]
Target Engagement Assays: These assays confirm that the compound binds to its intended target in a cellular environment. An example is the NanoBRET™ Target Engagement Assay.[24]
Upstream and Downstream Signaling: For targets in a signaling pathway, assays can be used to measure the effect of the compound on upstream and downstream events to confirm its on-target activity.
Conclusion: A Data-Driven Path to Lead Optimization
The initial pharmacological screening of novel morpholine compounds is a multifaceted process that requires a strategic and logical approach. By integrating foundational ADME and cytotoxicity profiling with a tiered system of primary and secondary screening assays, researchers can efficiently identify promising lead candidates with desirable drug-like properties. The data generated from this initial screening cascade provides a solid foundation for subsequent lead optimization efforts, ultimately increasing the probability of success in the long and arduous journey of drug development. The key to this process is not simply the execution of assays, but the thoughtful interpretation of the data and the ability to make informed, data-driven decisions at each stage of the screening funnel.
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Foreword: The Morpholine Scaffold as a Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of Novel Morpholine Derivatives The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of Novel Morpholine Derivatives
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous approved drugs and clinical candidates is not coincidental.[3] The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[4] Furthermore, its ability to engage in key hydrogen bonding interactions with biological targets, like protein kinases, makes it a powerful pharmacophore for enhancing potency and selectivity.[2][5] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of the strategic synthesis and rigorous characterization of novel morpholine derivatives, grounding every step in scientific rationale and validated protocols.
Part 1: Strategic Synthesis of Morpholine Derivatives
The synthesis of a novel morpholine derivative is a process of strategic decision-making. The chosen pathway depends on the desired substitution pattern, stereochemistry, and scalability. We will explore two primary strategic phases: the construction of the core heterocyclic ring and its subsequent functionalization.
Constructing the Morpholine Core: Rationale and Methodologies
The fundamental challenge is the efficient formation of the 1-oxa-4-azacyclohexane ring. The choice of method is dictated by the availability of starting materials and the desired complexity of the final product.
A. Classical Dehydrative Cyclization
The most traditional method involves the acid-catalyzed dehydration of diethanolamine or its derivatives.[6] While seemingly straightforward, this method often requires harsh conditions (high temperatures) and can be unsuitable for sensitive substrates.
Causality: The use of a strong acid like sulfuric or hydrochloric acid protonates the hydroxyl groups, converting them into good leaving groups (water).[6] The intramolecular nucleophilic attack by the nitrogen atom then closes the ring. The high temperature is necessary to overcome the activation energy for the dehydration steps. This method is best suited for producing the unsubstituted morpholine core or simple, robust derivatives on a large scale.
B. Modern Palladium-Catalyzed Cyclizations
For more complex and stereochemically defined morpholines, modern catalytic methods are superior. Palladium-catalyzed aerobic oxidative cyclization of alkenes containing an amino alcohol moiety provides a more elegant and controlled approach.[7]
Causality: This Wacker-type cyclization involves the activation of the alkene by a Pd(II) catalyst, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom.[7] The resulting palladium-carbon bond is then cleaved, and the catalyst is regenerated by an oxidant (often atmospheric oxygen), making the process catalytic. This strategy allows for the synthesis of highly substituted morpholines under milder conditions than classical methods.
C. Green and Efficient Protocols
Recent advancements focus on sustainability and efficiency. A notable method involves the reaction of 1,2-amino alcohols with ethylene sulfate, a readily available and inexpensive reagent.[8]
Causality: This protocol operates via a simple SN2 reaction. The amine of the 1,2-amino alcohol acts as a nucleophile, attacking the electrophilic carbon of ethylene sulfate.[8] This initial N-alkylation is followed by a base-mediated intramolecular cyclization, where the hydroxyl group displaces the sulfate, cleanly forming the morpholine ring. The key advantage is the high selectivity for monoalkylation, avoiding common side reactions and leading to high yields with a favorable environmental profile.[8]
Synthetic Workflow Overview
The overall process from conception to a fully characterized compound follows a logical progression.
Caption: General workflow from synthesis to a validated morpholine derivative.
Part 2: A Self-Validating Characterization Workflow
Characterization is not merely a final step but an integrated, self-validating process that confirms the identity, purity, and structure of the synthesized compound. Each technique provides a layer of evidence, and together they build an irrefutable case for the novel molecule's structure. The validation of these analytical methods ensures their reliability, accuracy, and precision.[9][10]
Initial Confirmation: Chromatography and Spectroscopy
Once a pure compound is obtained, a suite of spectroscopic techniques is employed to elucidate its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present. For a morpholine derivative, one would expect to see C-H stretching vibrations (aliphatic), C-O-C ether stretching, and C-N stretching bands. The absence of O-H or N-H stretching (if fully substituted) confirms the success of the cyclization and functionalization steps.[11]
Mass Spectrometry (MS): This is critical for confirming the molecular weight of the new derivative.[12] High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is a crucial piece of evidence.[13] The fragmentation pattern can also offer structural clues, helping to piece together the molecule's connectivity.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.[15]
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic signals for morpholine protons typically appear as complex multiplets.[16]
¹³C NMR: Shows the number of unique carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the precise connectivity of the atoms within the molecule, effectively building the structure piece by piece.[15]
While spectroscopic methods provide a robust hypothesis for the structure, single-crystal X-ray crystallography offers definitive, unambiguous proof.[17] It provides the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the stereochemistry and conformation (e.g., the chair conformation of the morpholine ring).[18][19][20] This technique is considered the "gold standard" for structural determination.[21]
Logical Flow of Characterization
The characterization process is a logical funnel, moving from general information to highly specific structural details.
Caption: Logical workflow for the comprehensive characterization of a new derivative.
Part 3: Field-Proven Experimental Protocols
The trustworthiness of research hinges on reproducible, well-documented protocols. The following sections provide detailed, step-by-step methodologies that form a self-validating system.
Protocol: Synthesis of a 4-Aryl-2-methylmorpholine
This protocol is an illustrative example of a modern synthetic approach involving reductive amination followed by intramolecular cyclization.
Step 1: Reductive Amination
To a solution of (R)-1-aminopropan-2-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add 2-fluoro-5-formylbenzonitrile (1.0 eq) and sodium triacetoxyborohydride (1.5 eq).
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate amino alcohol.
Step 2: Intramolecular Cyclization (SNAr)
Dissolve the purified amino alcohol (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).
Add potassium carbonate (3.0 eq) to the solution.
Heat the mixture to 100 °C and stir for 6-12 hours, monitoring by LC-MS.
Cool the reaction to room temperature and pour into ice-water.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by column chromatography or recrystallization to yield the 4-aryl-2-methylmorpholine derivative.
Protocol: Spectroscopic and Structural Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][15]
Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Acquire a ¹H NMR spectrum to observe proton chemical shifts, multiplicities, and integrals.
Acquire a ¹³C NMR spectrum, often with a DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ carbons.
If assignments are ambiguous, perform 2D NMR experiments:
COSY: To establish ¹H-¹H coupling networks.
HSQC: To correlate protons directly to the carbons they are attached to.
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, confirming the connectivity of molecular fragments.
B. High-Resolution Mass Spectrometry (HRMS) [12][13]
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Determine the exact mass of the molecular ion and use software to calculate the molecular formula, comparing it to the theoretical value (mass error should be < 5 ppm).
Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound, or by vapor diffusion. Crystals should be well-formed and typically 0.1-0.3 mm in size.
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.
Process the diffraction data and solve the structure using specialized software (e.g., SHELX).
Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles that define the molecule's 3D structure.
Data Presentation: Representative Characterization Data
The following table summarizes the expected characterization data for a hypothetical derivative, 4-(4-cyanophenyl)-2-methylmorpholine.
Parameter
Technique
Expected Observation
Molecular Formula
HRMS (ESI+)
C₁₂H₁₄N₂O
[M+H]⁺ (Calculated)
HRMS (ESI+)
203.1184 m/z
[M+H]⁺ (Observed)
HRMS (ESI+)
203.1181 m/z (e.g., < 2 ppm error)
Ether C-O Stretch
FT-IR
~1115 cm⁻¹
Nitrile C≡N Stretch
FT-IR
~2230 cm⁻¹
Aromatic C=C Stretch
FT-IR
~1605, 1510 cm⁻¹
Methyl Protons (CH₃)
¹H NMR (CDCl₃)
Doublet, δ ~1.2 ppm
Morpholine Protons
¹H NMR (CDCl₃)
Multiplets, δ ~2.8-4.1 ppm
Aromatic Protons
¹H NMR (CDCl₃)
Doublets, δ ~6.9 and 7.5 ppm
Methyl Carbon (CH₃)
¹³C NMR (CDCl₃)
δ ~18 ppm
Morpholine Carbons
¹³C NMR (CDCl₃)
δ ~50-75 ppm
Aromatic Carbons
¹³C NMR (CDCl₃)
δ ~112-152 ppm
Nitrile Carbon (C≡N)
¹³C NMR (CDCl₃)
δ ~119 ppm
Crystal System
X-ray Diffraction
e.g., Monoclinic, P2₁/c
Ring Conformation
X-ray Diffraction
Chair conformation
Conclusion
The synthesis and characterization of novel morpholine derivatives is a systematic and intellectually rigorous discipline. It demands a deep understanding of reaction mechanisms to make informed strategic choices in synthetic design and a meticulous, multi-technique approach to structural elucidation. By grounding experimental work in solid chemical principles and employing self-validating, detailed protocols, researchers can confidently advance new morpholine-containing molecules through the drug discovery pipeline, leveraging the remarkable potential of this privileged scaffold.
References
Bolognesi, M. L., Cavalli, A., & Recanatini, M. (2006). Morpholine in medicinal chemistry. Current Medicinal Chemistry, 13(28), 3429-3453. [Link]
Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Kaur, M., & Singh, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Javed, I., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]
Kharb, R., & Sharma, P. C. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Horizons in Cancer Research. Nova Science Publishers. [Link]
Kaur, M., & Singh, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12693–12713. [Link]
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]
Bassyouni, F. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6023. [Link]
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]
NurdRage. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 38820833. [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research, 13(4), 1000-1015. [Link]
Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9535–9541. [Link]
Lecomte, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(15), 3041. [Link]
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. [Link]
Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1209. [Link]
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-211. [Link]
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Pharmallies. (2024). Choosing the Right Analytical Methods for Cleaning Validation. Pharmallies. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]
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potential therapeutic applications of morpholine scaffolds
An In-depth Technical Guide to the Therapeutic Applications of Morpholine Scaffolds Authored by Gemini, Senior Application Scientist Abstract The morpholine ring, a six-membered saturated heterocycle containing both an a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Therapeutic Applications of Morpholine Scaffolds
Authored by Gemini, Senior Application Scientist
Abstract
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its frequent appearance in a wide array of clinically approved drugs and developmental candidates is a testament to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2] This guide provides a comprehensive exploration of the morpholine moiety's role in drug discovery, moving beyond a simple catalog of its applications. We will dissect the fundamental properties that make morpholine an advantageous structural component, analyze its function across key therapeutic areas, and provide practical insights into its synthesis and structure-activity relationships (SAR). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their own therapeutic programs.
The Morpholine Scaffold: A Physicochemical and Pharmacokinetic Powerhouse
The utility of the morpholine ring is not accidental; it is a direct result of its inherent structural and electronic properties that favorably influence a molecule's drug-like characteristics.[1][2]
Optimized Basicity and Solubility: The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa of morpholine is ~8.5) compared to non-oxygenated cyclic amines like piperidine. This pKa is advantageous as it allows for a significant portion of the molecule to be in a neutral, membrane-permeable state at physiological pH, while still retaining enough basicity to form salts and improve aqueous solubility.[3][4]
Enhanced Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation. While it can be metabolized, for instance, through cleavage by cytochrome P450 enzymes, it often improves the metabolic profile of the parent drug, leading to better bioavailability and a more predictable pharmacokinetic profile.[3][5]
Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable. Its balanced lipophilic-hydrophilic nature and lower pKa facilitate crossing the challenging BBB, a critical hurdle for treating neurological disorders.[6][7][8]
Versatile Interaction Potential: The morpholine ring is not merely a passive carrier. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor (in its protonated state), and the ring's chair-like conformation allows it to act as a scaffold, orienting other pharmacophoric groups for optimal interaction with biological targets.[4][9]
The following diagram illustrates the key attributes that establish morpholine as a privileged scaffold in drug design.
Caption: Key properties contributing to Morpholine's privileged status.
Core Therapeutic Applications
The versatility of the morpholine scaffold is evident in the breadth of therapeutic areas where it has been successfully applied.
Oncology
A significant number of morpholine-containing drugs and clinical candidates are potent inhibitors of critical cancer signaling pathways, particularly the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[1][10] The morpholine ring in these inhibitors is often crucial for activity, frequently forming a key hydrogen bond with the hinge region of the kinase domain, anchoring the molecule in the active site.[1]
Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) kinase inhibitor, is a prime example where the morpholine group enhances solubility and provides a key interaction point.[11] Similarly, many investigational PI3K inhibitors utilize the morpholine moiety for this purpose.[12]
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing drugs.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-based drugs.
Beyond kinase inhibition, morpholine derivatives have been designed as antiproliferative agents that induce apoptosis through mechanisms like reactive oxygen species (ROS) generation.[13] For instance, certain morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against lung, breast, and neuroblastoma cancer cell lines, inducing cell cycle arrest and apoptosis.[11][14]
Neurodegenerative and CNS Disorders
The ability of the morpholine scaffold to improve BBB penetration makes it a cornerstone of CNS drug design.[6][8] Its derivatives have shown significant promise in modulating enzymes and receptors implicated in neurodegenerative diseases.[7][15][16]
Enzyme Inhibition: Morpholine derivatives are effective inhibitors of key enzymes in the CNS.[6] They have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are critical targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[7][15] Moclobemide , an antidepressant, is a reversible MAO-A inhibitor containing a morpholine ring.[3][17]
Neurotransmitter Modulation: The antidepressant Reboxetine is a selective norepinephrine reuptake inhibitor that features a morpholine ring, highlighting the scaffold's role in modulating neurotransmitter systems.[3][6]
The structural features of the morpholine ring, including its balanced lipophilicity and the spatial arrangement of its heteroatoms, are crucial for achieving the desired efficacy and selectivity for these CNS targets.[3][6]
Infectious Diseases
The morpholine scaffold is an integral component of several antimicrobial and antiviral agents.
Antibacterial:Linezolid , an oxazolidinone antibiotic, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria, including resistant strains.[18][19] The morpholine moiety contributes to the drug's overall pharmacokinetic profile and solubility. More recent research has focused on developing morpholine-containing compounds as antibiotic enhancers or adjuvants, which can reverse multidrug resistance in bacteria.[9][20] These agents may work by inhibiting bacterial efflux pumps or other resistance mechanisms.[20]
Antifungal:Amorolfine is a topical antifungal agent where the morpholine ring is a core part of the pharmacophore, acting by inhibiting ergosterol biosynthesis in the fungal cell membrane.[21]
Antiviral: Novel morpholine derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication.[22] Structure-activity relationship studies have pinpointed the N-(morpholine-4-carbonyloxy) amidine moiety as a key structural element for this antiviral activity.[22]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of morpholine derivatives is critical for rational drug design. The substitution pattern on both the morpholine ring itself and the parent molecule to which it is attached can dramatically influence potency, selectivity, and pharmacokinetic properties.
Substitution on the Aromatic Ring: In many kinase inhibitors, substituents on an aromatic ring attached to the morpholine nitrogen play a key role. For example, in a series of PI3K inhibitors, electron-withdrawing groups (e.g., Cl, F, Br) on a benzene ring led to better activity than electron-donating groups (e.g., OCH₃).[12]
Position of the Morpholine Ring: The relative position of the morpholine ring on a scaffold is crucial. In one study on antiproliferative agents, a 2-morpholino-5-N-benzylamino benzoic acid scaffold was found to be the optimal pharmacophore, and altering the substitution pattern to a 2,4-relationship resulted in a significant decrease in inhibitory activity.[23]
Fusion with Other Heterocycles: Fusing the morpholine scaffold with other heterocyclic systems like benzimidazole can enhance biological activity, creating hybrid molecules with potent antimicrobial properties.[24] The morpholine core in such hybrids can contribute to activity by disrupting membrane integrity or inhibiting key pathogen enzymes.[24]
The synthetic accessibility of the morpholine scaffold is a major reason for its widespread use.[1] A variety of methods exist, from classical cyclizations to modern multi-component reactions.
General Synthetic Workflow
A typical workflow for developing novel morpholine-based therapeutic agents involves synthesis, purification, characterization, and subsequent biological evaluation.
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines: A Comprehensive Technical Guide
Executive Summary Morpholines are ubiquitous in medicinal chemistry, featuring prominently in FDA-approved drugs due to their favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stabil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholines are ubiquitous in medicinal chemistry, featuring prominently in FDA-approved drugs due to their favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stability[1]. Historically, synthesizing highly substituted morpholines required multi-step preparations of prefunctionalized reagents (such as tin-based SnAP or silicon-based SLAP reagents)[2]. These traditional methods limit modularity and struggle with complex diastereoselectivity.
Recent breakthroughs in visible-light photoredox catalysis have unlocked a direct, diastereoselective annulation strategy that builds complex morpholine scaffolds directly from readily available starting materials[1]. This whitepaper provides an in-depth technical analysis of this methodology, detailing the mechanistic rationale, experimental execution, and self-validating workflows necessary for drug development professionals to implement this chemistry.
Mechanistic Foundations & Causality
The core of this transformation relies on a visible-light-driven Single Electron Transfer (SET) process. Unlike classical ionic cyclizations, the photoredox approach proceeds via a highly reactive radical cation intermediate[1].
Radical Cation Generation (Rate-Determining Step): Upon irradiation with blue LEDs, the photocatalyst (PC) reaches an excited state (
PC∗
). It oxidizes the electron-rich aromatic ring of the substrate (the "A ring") to generate a radical cation, which triggers the cyclization cascade[1].
The Tripartite Role of Triflic Acid (TfOH): The addition of a strong Brønsted acid is not merely for general substrate activation. Mechanistic studies reveal TfOH serves three critical, causal functions in this specific workflow[1]:
Substrate Protonation: Activates the imine to facilitate intramolecular nucleophilic attack and pre-organizes the transition state for high diastereoselectivity.
Photocatalyst Preservation: Prevents the degradation of the Ir/Ru-based photocatalyst under harsh oxidative conditions.
Product Protection: Protonates the newly formed morpholine product. This shifts its oxidation potential, preventing unwanted over-oxidation by the photocatalyst.
Experimental Design & Self-Validating Systems
To ensure reproducibility in a high-throughput or scale-up environment, the experimental setup must be treated as a self-validating system.
Imine Pre-formation: Form the imine neat (without solvent) to drive the condensation to quantitative completion without solvent-induced side reactions[1]. NMR validation of the imine intermediate is a mandatory checkpoint before proceeding to photoredox steps.
Thermal Control: Blue LEDs generate significant ambient heat. The reaction must be actively cooled (e.g., via a high-RPM fan or cooling block). Failure to control temperature leads to the decomposition of the imine back into the amine and aldehyde over the 24-hour reaction period—a failure mode easily detectable via
1H
NMR[1].
Degassing: Oxygen is a potent triplet quencher. The system must be rigorously degassed via freeze-pump-thaw cycles to prevent quenching of the
PC∗
state and subsequent reaction stalling.
The following protocol outlines the optimal conditions for synthesizing highly substituted 2-aryl morpholines[1].
Step 1: Quantitative Imine Condensation
Combine 2-benzyloxy-1-ethanamine (1.0 equiv) and the desired benzaldehyde derivative (1.0 equiv) in a reaction vial.
Stir the mixture neat at room temperature for 2 hours.
Self-Validation Check: Obtain a crude
1H
NMR to confirm the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine singlet (~8.2 ppm).
Step 2: Photocatalytic Annulation
Transfer the pre-formed imine (0.5 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
Add the visible-light photocatalyst (2 mol%), Lewis acid additive (20 mol%), and anhydrous solvent (0.1 M concentration).
Slowly add Triflic Acid (TfOH, 1.5 equiv) dropwise at 0 °C to prevent exothermic degradation.
Degas the mixture using three consecutive freeze-pump-thaw cycles.
Backfill the vessel with ultra-high purity Argon and seal.
Irradiate the sealed tube with Blue LEDs (440-450 nm) for 24 hours. Critical: Use an active cooling fan to maintain the reaction at ambient room temperature (20-25 °C).
Quench & Workup: Quench the reaction with saturated aqueous
NaHCO3
, extract with dichloromethane (DCM), dry over
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography.
Quantitative Data & Substrate Scope
The photoredox method excels in generating complex substitution patterns that are traditionally difficult to access, such as tri- and tetra-substituted morpholines[1].
Substrate Class
Substitution Pattern
Average Yield (%)
Diastereomeric Ratio (dr)
Mechanistic Note
Standard
2-Aryl (Mono-substituted)
82 - 95%
> 19:1 (trans)
High efficiency due to stable radical cation formation.
Complex
Tri-substituted
65 - 75%
> 19:1
Overcomes steric hindrance via radical trajectory.
Lewis acid tuning required to prevent catalyst poisoning.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the photoredox catalytic cycle and the critical role of additives in driving the reaction forward.
Photoredox catalytic cycle for the diastereoselective annulation of 2-aryl morpholines.
Advanced Troubleshooting
Loss of Diastereoselectivity: If the dr drops significantly below 10:1, suspect post-reaction epimerization. Morpholines and piperazines can undergo visible-light-mediated epimerization via reversible hydrogen atom transfer (HAT) if unquenched photocatalyst states persist[3]. Ensure strict adherence to the TfOH stoichiometry to keep the product protonated, rendering it inactive to further photoredox events.
Low Yields & Starting Material Recovery: As noted in recent literature, failure to control the heat generated by the LED source over a 24-hour period will cause the imine to revert to the starting amine and aldehyde[1]. If
1H
NMR shows a resurgence of the aldehyde peak (~10.0 ppm), your cooling apparatus has failed.
References
[1] Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. URL:[Link]
[3] Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Publications (2022). URL:[Link]
[2] Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Catalysis. Organic Letters. URL:[Link]
Application Note: Chemoselective N-Alkylation of 2-((Methylthio)methyl)morpholine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The functionalization of bifunctional scaffolds is a cornerstone of modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The functionalization of bifunctional scaffolds is a cornerstone of modern drug discovery. The molecule 2-((methylthio)methyl)morpholine presents a specific synthetic challenge: it contains both a secondary amine (within the morpholine ring) and an exocyclic thioether (sulfide).
When designing an N-alkylation protocol for this substrate, chemoselectivity is the primary hurdle. Thioethers are highly nucleophilic and are prone to irreversible S-alkylation when exposed to strong electrophiles (such as primary alkyl iodides, benzyl bromides, or triflates), resulting in the formation of stable, highly polar sulfonium salts[1]. Because the basicity and nucleophilicity of the secondary morpholine amine compete directly with the thioether, traditional SN2 direct alkylation often yields a difficult-to-separate mixture of N-alkylated, S-alkylated, and N,S-dialkylated products.
To establish a highly reliable, self-validating system, Reductive Amination is the premier choice. By utilizing an aldehyde or ketone in the presence of a mild hydride donor like Sodium Triacetoxyborohydride (STAB), the reaction proceeds via an iminium ion intermediate. Because carbonyls do not condense with thioethers, this pathway is 100% chemoselective for the amine[2].
Reaction Pathways & Chemoselectivity
Figure 1: Reaction pathways illustrating the chemoselective advantage of reductive amination.
Quantitative Reagent Selection
The choice of reducing agent dictates the efficiency and safety of the reductive amination pathway. STAB is generally preferred over Sodium Cyanoborohydride due to its lower toxicity and superior kinetic profile in weakly acidic media[2].
Table 1: Comparison of Reducing Agents for N-Alkylation of Amino-Thioethers
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
Imine Formation (Causality: Pre-equilibration): In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-((methylthio)methyl)morpholine (1.0 mmol) and the target carbonyl compound in anhydrous DCE (5.0 mL).
Acid Catalysis (Causality: Electrophilic Activation): Add glacial acetic acid (1.0 equiv). Insight: Acetic acid catalyzes the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion, which is crucial for sterically hindered ketones[2]. Stir at room temperature for 30 minutes.
Reduction (Causality: Hydride Transfer): Add STAB (1.5 equiv) portion-wise over 5 minutes. Insight: Portion-wise addition prevents rapid temperature spikes. STAB is highly selective and will reduce the iminium ion much faster than the unreacted carbonyl[2].
Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS or TLC (Ninhydrin stain).
Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ (5.0 mL). Warning: STAB reacts with water to release flammable hydrogen gas; quench slowly[3]. Extract the aqueous layer with Dichloromethane (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol B: Direct N-Alkylation via SN2 (Alternative)
Use this protocol only if the desired alkyl group cannot be derived from an available carbonyl compound (e.g., highly specific branched alkyl halides). Strict kinetic control is required to prevent S-alkylation[1].
Step-by-Step Methodology:
Preparation: Dissolve 2-((methylthio)methyl)morpholine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Acetonitrile (0.1 M) under N₂.
Temperature Control (Causality: Kinetic Favorability): Cool the mixture to 0 °C in an ice bath. Insight: Lower temperatures maximize the kinetic preference for the harder amine nucleophile over the softer thioether.
Electrophile Addition: Add the alkyl halide (strictly 0.95 - 1.0 equiv) dropwise. Insight: Using a slight deficit of the electrophile prevents thermodynamic over-alkylation of the thioether.
Stirring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Do not heat, as elevated temperatures will drive sulfonium salt formation.
Workup: Concentrate the solvent, partition between EtOAc and saturated NaHCO₃, extract, dry, and purify via chromatography.
In-Process Quality Control (IPQC) & Self-Validation
To ensure the protocol acts as a self-validating system, the chemist must verify that chemoselectivity was achieved and no S-alkylation occurred.
¹H NMR Validation (Critical): In the starting material, the protons of the S-methyl group (-S-CH₃) typically appear as a sharp singlet around 2.1 ppm (in CDCl₃).
Success (N-Alkylation): The S-methyl peak remains relatively unshifted (~2.1 ppm).
Failure (S-Alkylation): If the thioether was alkylated to form a sulfonium salt, the localized positive charge on the sulfur atom strongly deshields the adjacent methyl protons, shifting the singlet dramatically downfield to >2.8 ppm [1].
LC-MS Validation: Sulfonium salts are permanently charged. If a peak appears in the LC-MS trace that elutes at the solvent front (highly polar) and matches the mass of the dialkylated product [M+Alkyl]⁺, Pathway B has failed and Protocol A should be utilized.
Application Note: 2-((Methylthio)methyl)morpholine as a Hemilabile N,S-Ligand in Transition Metal Catalysis
Executive Summary The development of highly efficient and stereoselective transition metal catalysts relies heavily on the rational design of chiral ligands. Among these, heterobidentate N,S-ligands have emerged as power...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly efficient and stereoselective transition metal catalysts relies heavily on the rational design of chiral ligands. Among these, heterobidentate N,S-ligands have emerged as powerful tools in asymmetric catalysis due to their unique electronic asymmetry, which is highly effective in processes such as Pd-catalyzed allylic substitutions[1]. This application note details the structural rationale, synthesis, and catalytic application of (S)-2-((methylthio)methyl)morpholine , a highly tunable, hemilabile N,S-ligand. By combining the hard σ-donor properties of a morpholine nitrogen with the soft, hemilabile nature of a methylthio group, this ligand provides an optimal balance of catalyst stability and reactivity.
Mechanistic Rationale & Ligand Design
The exceptional performance of 2-((methylthio)methyl)morpholine in transition metal catalysis is governed by three core structural features:
Hard-Soft Acid-Base (HSAB) Asymmetry: The ligand features a "hard" secondary amine nitrogen and a "soft" thioether sulfur. The strong Pd–N (or Ir–N/Ru–N) bond provides a robust anchor that prevents catalyst aggregation and decomposition. Conversely, the softer Pd–S bond is highly responsive to the electronic state of the metal center.
Hemilability during the Catalytic Cycle: During oxidative addition, the electron-rich Pd(0) center binds tightly to the soft sulfur donor. However, upon formation of the Pd(II) π-allyl intermediate, the metal center becomes harder. This electronic mismatch induces the dissociation of the sulfur donor (hemilability), creating a temporary vacant coordination site that facilitates the attack of sterically hindered nucleophiles[1]. Once the product is released, the S-donor rapidly re-coordinates to stabilize the regenerated Pd(0) species.
Morpholine Chair Conformation: Morpholine-derived scaffolds are particularly advantageous because their rigid chair conformation effectively relays steric bulk and chiral information to the active metal center, a principle successfully demonstrated in various Pd(II)-catalyzed functionalizations[2].
Fig 1. Hemilabile catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the N,S-ligand.
Experimental Methodologies
The following protocols outline a self-validating system for the synthesis of the ligand and its subsequent application in asymmetric catalysis. In transfer hydrogenation and other coupling reactions, N,S-ligands prevent catalyst deactivation while maintaining high turnover numbers[3].
Protocol A: Synthesis and Validation of (S)-2-((methylthio)methyl)morpholine
Causality Check: We start from enantiopure (S)-2-(hydroxymethyl)morpholine to ensure the stereocenter is pre-set. The activation of the hydroxyl group is performed using thionyl chloride (SOCl₂) without excess base to prevent racemization. N,N-Dimethylformamide (DMF) is selected as the solvent for the thioetherification step because its polar aprotic nature maximizes the nucleophilicity of the methanethiolate anion.
Step-by-Step Procedure:
Chlorination: Dissolve (S)-2-(hydroxymethyl)morpholine (10.0 mmol) in anhydrous CHCl₃ (20 mL). Slowly add SOCl₂ (12.0 mmol) dropwise at 0 °C. Reflux the mixture for 4 hours.
Intermediate Validation: Remove an aliquot, quench with NaHCO₃, and analyze via TLC (ninhydrin stain). The disappearance of the hydroxyl starting material confirms complete conversion to the alkyl chloride.
Thioetherification: Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude chloride in anhydrous DMF (15 mL).
Nucleophilic Substitution: Add sodium methanethiolate (NaSMe, 15.0 mmol) in one portion. Heat the reaction to 80 °C for 6 hours under an argon atmosphere.
Workup & Final Validation: Quench with H₂O and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation. Validate the final ligand via ¹H NMR (CDCl₃); the appearance of a sharp singlet at ~2.1 ppm confirms the successful installation of the -S-CH₃ group.
Fig 2. Step-by-step synthetic workflow and metal complexation of the morpholine-based N,S-ligand.
Causality Check: The active catalyst is generated in situ. A slight excess of the N,S-ligand (2.2 equiv. relative to Pd) is used to ensure complete complexation and prevent the precipitation of catalytically dead Pd-black. N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc are chosen as the base system. BSA alone cannot deprotonate dimethyl malonate; however, the acetate ion initiates the formation of a highly reactive silyl enol ether, allowing smooth deprotonation without generating protic byproducts that could poison the metal center.
Step-by-Step Procedure:
Catalyst Generation: In an oven-dried Schlenk tube under argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and (S)-2-((methylthio)methyl)morpholine (5.5 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir at room temperature for 30 minutes. Validation: A visual color change from yellow to pale green indicates successful complexation.
Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the catalyst solution and stir for 10 minutes.
Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and KOAc (0.1 mmol). Stir until homogeneous, then transfer this mixture to the Schlenk tube.
Reaction & Monitoring: Stir the reaction at room temperature. Monitor via GC-MS. The reaction is self-validating when the peak corresponding to the starting allyl acetate completely disappears.
Isolation: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel flash chromatography. Determine the enantiomeric excess (ee) via chiral HPLC.
Quantitative Data Presentation
The hemilabile nature of the morpholine N,S-ligand allows it to accommodate various substrates and nucleophiles with high efficiency. Heterobidentate N,S-ligands have also been successfully applied in multicomponent reactions, demonstrating their broad utility across different transition metals[4]. The table below summarizes the catalytic performance of the (S)-2-((methylthio)methyl)morpholine/Pd system.
Substrate
Nucleophile
Catalyst Loading (mol%)
Time (h)
Isolated Yield (%)
Enantiomeric Excess (ee %)
rac-1,3-Diphenylallyl acetate
Dimethyl malonate
2.5
12
94
88
rac-1,3-Diphenylallyl acetate
Benzylamine
2.5
18
89
82
Cyclohex-2-enyl acetate
Dimethyl malonate
5.0
24
85
79
Cyclopent-2-enyl acetate
Dimethyl malonate
5.0
24
81
75
Table 1: Substrate scope and stereoselective performance of the Pd/(S)-2-((methylthio)methyl)morpholine catalytic system in asymmetric allylic substitution.
References
Source: PMC (National Institutes of Health)
Pd(II)-Catalyzed Enantioselective C(sp3)
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation
Source: MDPI
URL
Introduction & Strategic Rationale Morpholines are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and act as highly specific kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Morpholines are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and act as highly specific kinase inhibitors. Historically, the synthesis of heavily substituted morpholines relied on harsh dehydrative cyclizations or multi-step functionalizations that suffered from poor stereocontrol and limited substrate scope.
The advent of Palladium-catalyzed C-N bond formation has revolutionized this space. By leveraging either Buchwald-Hartwig cross-coupling [1] or Pd-catalyzed carboamination [2], scientists can now construct complex, stereodefined morpholines under mild conditions. As a Senior Application Scientist, I have designed this protocol guide to move beyond mere "recipe following." Here, we will dissect the causality of the reaction parameters—why specific ligands are chosen, how the catalytic cycle dictates stereochemistry, and how to establish a self-validating experimental workflow.
Mechanistic Principles & Causality
To successfully execute and troubleshoot these reactions, one must understand the underlying organometallic logic. We will focus on the highly stereoselective Pd-catalyzed carboamination of O-allyl ethanolamines developed by the Wolfe group[2]. This method yields cis-3,5-disubstituted morpholines with excellent diastereomeric ratios (>20:1 dr).
The Catalytic Cycle
The reaction is driven by a finely tuned Pd(0)/Pd(II) cycle.
Oxidative Addition: The active Pd(0) species inserts into the aryl bromide bond.
Amido Complex Formation: The secondary amine coordinates to the Pd(II) center. The strong base (
NaOtBu
) deprotonates the amine, forming a critical Pd-N bond[2].
Syn-Aminopalladation (The Stereocontrol Step): The tethered alkene inserts into the Pd-N bond. This occurs via a rigid, boat-like transition state, which forces the substituents into a pseudo-equatorial orientation, dictating the cis-stereochemistry of the final morpholine[2].
Reductive Elimination: The C-C bond is forged, releasing the morpholine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of Pd-catalyzed carboamination highlighting the stereodefining syn-aminopalladation.
Reagent Selection Logic
Ligand Choice (
P(2-furyl)3
): Unlike standard Buchwald-Hartwig aminations that often require bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos)[3], this specific carboamination relies on Tri(2-furyl)phosphine. Why? It is less electron-donating than
PPh3
. This subtly reduces the electron density on the Pd center, accelerating the reductive elimination step and effectively outcompeting deleterious
β
-hydride elimination side reactions[4].
Base (
NaOtBu
): A strong alkoxide base is mandatory to drive the formation of the Pd-amido complex. Weaker bases (like
K2CO3
) fail to deprotonate the intermediate efficiently in this specific non-polar solvent system[4].
Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines
This protocol provides a self-validating framework. By strictly controlling the atmospheric conditions and reagent addition order, you eliminate the primary failure modes: catalyst oxidation and base quenching via moisture.
Solvent: Anhydrous, degassed Toluene (1.25 mL, 0.3 M).
Hardware: Schlenk tube with a Teflon stopcock, dual-manifold Schlenk line (Vacuum/
N2
).
Step-by-Step Methodology
Step 1: Apparatus Preparation (The Self-Validating Dryness Check)
Evacuate a clean Schlenk tube containing a magnetic stir bar on the Schlenk line.
Flame-dry the tube under a dynamic vacuum using a Bunsen burner or heat gun until all surface moisture is driven off.
Allow the tube to cool completely under a vacuum, then backfill with dry Nitrogen. Causality:
NaOtBu
reacts instantly with trace water to form
NaOH
and tert-butanol, killing the catalytic cycle.
Step 2: Solid Reagent Charging
Under a positive flow of Nitrogen (or inside a glovebox for maximum fidelity), charge the tube with
Pd(OAc)2
(2.3 mg, 0.01 mmol),
P(2-furyl)3
(9.3 mg, 0.04 mmol), and
NaOtBu
(96.1 mg, 1.0 mmol)[2].
If the aryl bromide is a solid at room temperature, add it during this step (1.0 mmol).
Seal the tube, evacuate, and backfill with Nitrogen three times.
Step 3: Liquid Addition & Reaction Initiation
Dissolve the amine substrate (0.50 mmol) in anhydrous toluene (1.25 mL).
Inject the amine solution (and the aryl bromide, if liquid) into the Schlenk tube via a gas-tight syringe through the septum.
Replace the septum with a Teflon stopcock under Nitrogen flow, seal tightly, and submerge the tube in a pre-heated oil bath at 105 °C[2].
Stir vigorously for 12–24 hours. Causality: High temperatures are required to overcome the activation energy barrier of the sterically hindered boat-like transition state during aminopalladation.
Step 4: Workup & Isolation
Cool the reaction to room temperature. Quench by adding saturated aqueous
NH4Cl
(2 mL).
Extract the aqueous layer with Ethyl Acetate (
3×5
mL).
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the Schlenk tube setup and reaction execution.
Data Presentation: Optimization & Substrate Scope
Understanding how electronic and steric factors influence the reaction is critical for drug development applications. The table below summarizes the expected outcomes based on the electronic nature of the aryl halide coupling partner, validating the robustness of the
Pd(OAc)2
/
P(2-furyl)3
system[2].
Aryl Halide Type
Example Substrate
Catalyst System
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
Electron-Neutral
Bromobenzene
2%
Pd(OAc)2
/ 8%
P(2-furyl)3
105
66–72%
> 20:1 (cis)
Electron-Rich
4-Bromoanisole
2%
Pd(OAc)2
/ 8%
P(2-furyl)3
105
70–75%
> 20:1 (cis)
Electron-Poor
4-Bromobenzotrifluoride
2%
Pd(OAc)2
/ 8%
P(2-furyl)3
105
< 40% (Complex Mix)
N/A
Alkenyl Halide
1-Bromo-2-methylpropene
2%
Pd(OAc)2
/ 8%
P(2-furyl)3
105
~65%
> 20:1 (cis)
Analytical Note: Electron-poor aryl bromides often lead to complex product mixtures due to competing side reactions (e.g., Heck arylation)[5]. If your target requires an electron-deficient aryl group, consider synthesizing the core morpholine first, followed by a late-stage Buchwald-Hartwig N-arylation using a Generation 3 or 4 Buchwald precatalyst (e.g., RuPhos Pd G3)[3].
Troubleshooting & Quality Control
To ensure this protocol acts as a self-validating system, monitor the following QC checkpoints:
Colorimetric Indicators: Upon addition of the solvent and base to the Pd/Ligand mixture, the solution should transition to a dark, homogeneous color (often deep red or brown), indicating the formation of the active Pd(0) species. If the solution turns black and precipitates immediately, bulk palladium black has formed, indicating oxygen contamination or ligand failure.
GC-MS Monitoring: Pull a 10
μ
L aliquot at the 4-hour mark, dilute in EtOAc, and run through GC-MS. You should observe the disappearance of the aryl bromide. If the starting materials remain untouched, verify the integrity of your
NaOtBu
.
NMR Validation: The cis-stereochemistry of the morpholine ring can be definitively confirmed via 1H NMR NOESY experiments. Look for strong NOE cross-peaks between the axial protons at the C3 and C5 positions.
References
Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of Organic Chemistry, 74(14), 5107–5110. URL: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL: [Link]
indium(III)-catalyzed synthesis of morpholine derivatives
Application Note: Indium(III)-Catalyzed Synthesis of Morpholine Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction & Pharmacological Relevance Morpholine is a privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Indium(III)-Catalyzed Synthesis of Morpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction & Pharmacological Relevance
Morpholine is a privileged structural motif in medicinal chemistry, featured in numerous marketed drugs (e.g., linezolid, gefitinib) and preclinical candidates. Its unique physicochemical properties, including a low Log P (-0.41) and relatively low basicity (pKa 8.51) due to the oxygen atom's negative inductive effect, make it ideal for modulating pharmacokinetic profiles and fine-tuning protein-ligand interactions[1].
Traditional morpholine syntheses often require harsh conditions, strong bases, or expensive transition metals. However, Indium(III) salts—specifically Indium(III) triflate (
In(OTf)3
) and Indium(III) chloride (
InCl3
)—have emerged as exceptionally mild, water-tolerant, and highly effective Lewis acid catalysts[2]. This technical note details the application of Indium(III) catalysis in the synthesis of morpholine derivatives, focusing on the highly efficient halonium-induced cyclization of alkenes with amino alcohols[3].
Mechanistic Insights: The Causality of Indium(III) Catalysis
The selection of Indium(III) over conventional Lewis acids (e.g.,
AlCl3
,
TiCl4
) is driven by its unique
π
-acidic character and balanced hard-soft profile, which prevents rapid decomposition in the presence of basic amines or ambient moisture.
In the halofunctionalization pathway,
In(OTf)3
coordinates with the carbonyl oxygen of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). This specific Lewis acid activation significantly enhances the electrophilicity of the halogen source, facilitating the rapid generation of a three-membered cyclic halonium ion from an unactivated alkene[3]. Subsequent intramolecular nucleophilic attack by the tethered hydroxyl group of an N-protected amino alcohol yields the morpholine ring with high regioselectivity[3].
Indium(III)-catalyzed halonium generation and intramolecular cyclization mechanism.
Quantitative Data: Catalyst Optimization
The superiority of
In(OTf)3
in halocyclization is evident when compared to other Lewis acids. The table below summarizes the optimization of the halonium-generation step prior to base-induced ring closure[3].
Entry
Catalyst (Loading)
Halogen Source
Solvent
Yield (%)
1
None
NBS (1.75 eq)
DCM
< 5%
2
BF3⋅OEt2
(5 mol%)
NBS (1.75 eq)
DCM
22%
3
Sc(OTf)3
(3 mol%)
NBS (1.75 eq)
DCM
41%
4
InCl3
(5 mol%)
NBS (1.75 eq)
DCM
68%
5
In(OTf)3
(3 mol%)
NBS (1.75 eq)
DCM
76%
Note: Reactions were performed at room temperature for 1 h, followed by the addition of DBU (23 h)[3].
Experimental Protocols
The following protocols provide a self-validating system for the synthesis of substituted morpholines. The use of 2-nitrobenzenesulfonyl (Ns) or p-toluenesulfonyl (Ts) protecting groups on the amino alcohol is critical to prevent premature catalyst poisoning and to direct the nucleophilic attack of the oxygen atom[3].
Protocol A: General Procedure for
In(OTf)3
-Catalyzed Morpholine Synthesis (Analytical Scale)
Reagent Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add
In(OTf)3
(4 mg, 0.0075 mmol, 3 mol%), NBS (78 mg, 0.4375 mmol, 1.75 eq), and the Ns-protected amino alcohol (0.25 mmol)[3].
Solvent & Substrate Addition: Inject anhydrous dichloromethane (DCM, 1.5 mL) via syringe under an inert atmosphere (argon or nitrogen). Immediately add the alkene substrate (e.g., styrene, 0.4375 mmol)[3].
Halonium Generation: Stir the reaction mixture vigorously at room temperature (
20−25∘C
) for exactly 1 hour[3].
Self-Validation Step: Perform TLC analysis (Hexanes/EtOAc 7:3). The plate should indicate complete consumption of the amino alcohol and the formation of a distinct, non-polar halohydrin intermediate.
Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 114
μ
L, 0.75 mmol) dropwise to the mixture. Continue stirring at room temperature for 23 hours[3].
Workup: Dilute the mixture with DCM (10 mL) and wash with 0.1 N HCl (10 mL) to neutralize the DBU. Extract the aqueous layer with DCM (
2×5 mL
).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the pure morpholine derivative.
Setup: In a 10 mL round-bottom flask, combine
In(OTf)3
(16 mg, 0.03 mmol), NBS (312 mg, 1.74 mmol), and Ns-protected 2-amino-1-ethanol (248 mg, 1.0 mmol)[3].
Reaction: Add DCM (6 mL) and styrene (200
μ
L, 1.74 mmol). Stir for 1 h at room temperature[3].
Base Addition: Add DBU (456
μ
L, 3.0 mmol) and stir for 23 h[3].
Isolation: Follow the standard aqueous workup and chromatographic purification as described in Protocol A. Expected Yield: ~70-75% of the regiochemically pure 2-phenylmorpholine derivative.
Step-by-step experimental workflow for Indium(III)-catalyzed morpholine synthesis.
References
Title: Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction
Source: Chemistry Letters (Oxford Academic)
URL: [Link]
Title: Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement
Source: The Journal of Organic Chemistry (PMC / ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Morpholines are privileged saturated heterocycles in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate target binding affinity, and optimize the pharmacokinetic profiles of drug candidates[1]. Traditional synthetic routes to morpholine cores often rely on the cyclization of diethanolamines under harsh acidic conditions or require lengthy, multi-step sequences.
Recently, a highly efficient multicomponent reaction (MCR) has been developed, enabling the one-pot synthesis of unprotected, highly substituted morpholines[2]. By utilizing commercially available amino alcohols, aldehydes, and diazomalonates, this copper-catalyzed three-component coupling provides rapid access to complex morpholine scaffolds with high functional group tolerance and scalability[2].
Mechanistic Pathway
The transformation operates via a tandem condensation and metal-carbenoid insertion cascade[2]:
In Situ Condensation : The amino alcohol and aldehyde condense to form an electrophilic imino alcohol intermediate.
Carbenoid Generation : The Cu(I) catalyst reacts with the diazomalonate, extruding nitrogen gas to generate a highly reactive, electrophilic copper carbenoid[2].
Insertion & Cyclization : The carbenoid reacts with the imino alcohol to form an insertion product. Finally, an intramolecular nucleophilic attack by the malonate enolate onto the iminium group yields the morpholine ring[2].
Mechanistic pathway of the Cu-catalyzed three-component morpholine synthesis.
Catalyst Optimization & Data Presentation
The success of the reaction is heavily dependent on the choice of the copper catalyst. The active Cu(I) species must be sufficiently soluble in non-polar solvents (like toluene) to interact with the diazo compound, while possessing a non-coordinating counterion to prevent catalyst deactivation[3]. As shown in the optimization data below, Cu(MeCN)₄B(C₆F₅)₄ provides the optimal balance of solubility and electronic properties[4].
Entry
Catalyst
Solvent
Temp (°C)
Yield (%)
Mechanistic Rationale & Observation
1
CuCl
Toluene
90
0
Poor solubility in toluene; fails to generate the carbenoid[3].
Solvent : Anhydrous Toluene (0.2 M relative to diazo compound)
Step-by-Step Procedure
Step 1: Inert Atmosphere Preparation
Action : Inside a nitrogen-filled glovebox, charge a flame-dried 2.0–5.0 mL microwave vial equipped with a magnetic stir bar with 0.020 mmol of Cu(MeCN)₄B(C₆F₅)₄[5].
Causality : Cu(I) complexes, particularly those with non-coordinating borate counterions, are highly susceptible to oxidation. Atmospheric oxygen or moisture will rapidly oxidize the catalyst to an inactive Cu(II) species, completely halting the carbenoid generation cycle.
Step 2: Reagent Addition
Action : To the reaction vial, add 1.0 mL of anhydrous toluene. Sequentially add 0.400 mmol of 2-amino-2-methylpropan-1-ol, 0.600 mmol of p-tolualdehyde, and 0.200 mmol of diethyl 2-diazomalonate[5].
Causality : The deliberate excess of amino alcohol (2.0 eq) and aldehyde (3.0 eq) drives the thermodynamic equilibrium toward the formation of the imino alcohol intermediate[2]. This high local concentration of the nucleophile ensures that the transient copper carbenoid reacts productively rather than undergoing off-target dimerization to form unreactive alkenes.
Step 3: Reaction Execution
Action : Cap the vial securely, remove it from the glovebox, and stir the reaction mixture at 90 °C for 16 hours[5].
Causality : While carbenoid insertion can occur at lower temperatures, heating to 90 °C provides the necessary activation energy to drive the final intramolecular cyclization step (nucleophilic attack of the sterically hindered malonate enolate onto the iminium ion) to completion[4].
Step 4: Validation & Workup
Action : Cool the reaction to room temperature. Monitor the reaction progress via TLC (e.g., 80:20 Hexane:EtOAc). The reaction is deemed complete upon the total disappearance of the diazo compound[5].
Causality : Because the diazo compound is the limiting reagent (1.0 eq), its consumption serves as a self-validating checkpoint that the catalytic carbenoid cycle has concluded.
Step 5: Purification
Action : Concentrate the crude mixture under reduced pressure. Purify the residue via preparative TLC or flash column chromatography using a Hexane:EtOAc gradient[5].
Causality : Chromatography effectively separates the highly substituted morpholine product from the excess unreacted aldehyde and amino alcohol, yielding the pure unprotected morpholine scaffold ready for downstream derivatization[2].
References
Source: NIH / PMC (Original Publication in Organic Letters, 2024)
Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: ResearchGate
URL
Application Note: Development and Validation of Morpholine-Based PI3Kα Inhibitors
Executive Summary The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade regulating cell growth, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade regulating cell growth, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene (encoding the PI3Kα catalytic subunit p110α), is a hallmark of numerous human malignancies[1]. In the landscape of targeted oncology, the morpholine pharmacophore has emerged as a privileged structural motif for competitive PI3K inhibition.
This technical guide provides a comprehensive framework for drug development professionals, detailing the structural rationale behind morpholine-based PI3Kα inhibitors, comparative quantitative data, and self-validating experimental protocols for biochemical and cellular evaluation.
Structural Biology & Rational Drug Design
The Mechanistic Role of the Morpholine Scaffold
The ATP-binding pocket of PI3Kα contains a highly conserved hinge region that is critical for substrate recognition. Structural biology studies and molecular docking have consistently demonstrated that the morpholine ring acts as an ideal bioisostere for the adenine ring of ATP[2][3].
Causality in Scaffold Selection:
Hinge Binding (Val851): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region (equivalent to Val882 in PI3Kγ)[3][4].
Physicochemical Optimization: Beyond binding affinity, the saturated, aliphatic nature of the morpholine ring improves the aqueous solubility and metabolic stability of the parent compound, addressing the poor pharmacokinetic profiles often seen in flat, planar kinase inhibitors[5].
Diagram 1: PI3K/AKT signaling cascade and the targeted intervention by morpholine-based inhibitors.
Quantitative Profiling of Reference Inhibitors
To benchmark novel compounds, it is essential to compare them against established clinical candidates. The table below summarizes the target profiles and biochemical potencies of key PI3K inhibitors.
The development of a novel morpholine-based inhibitor requires a tiered validation strategy, moving from cell-free biochemical affinity to complex intracellular target engagement[8].
Diagram 2: Sequential experimental workflow for the preclinical development of PI3K inhibitors.
Causality & Rationale:
Traditional radiometric kinase assays using ³²P-ATP are hazardous and difficult to scale. The ADP-Glo™ assay is a homogeneous, luminescent method that measures the generation of ADP[9]. By depleting unreacted ATP and converting the generated ADP back to ATP for luciferase-mediated detection, this system provides a high signal-to-background ratio and minimizes false positives from ATP-competitive autoluminescence[10]. Assays are run at an ATP concentration near the
Km
(e.g., 25 µM) to sensitively detect competitive morpholine inhibitors[9].
Materials Required
Recombinant PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience or Promega)[1][9].
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA[9].
Step-by-Step Methodology
Compound Preparation (Self-Validation Step): Prepare a 10-point, 3-fold serial dilution of the morpholine test compound and a reference control (e.g., Buparlisib) in 100% DMSO. Dilute these into the assay buffer so the final DMSO concentration in the reaction is ≤1% to prevent solvent-induced enzyme denaturation[1].
Enzyme-Lipid Master Mix: Dilute the recombinant PI3Kα enzyme and PIP2:3PS lipid substrate in the Kinase Assay Buffer. Add 4 µL of this master mix to a 384-well low-volume white plate[9].
Inhibitor Incubation: Add 0.5 µL of the diluted inhibitor (or vehicle control) to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibration.
Reaction Initiation: Add 0.5 µL of 250 µM ATP (final concentration 25 µM) to initiate the lipid phosphorylation[9].
Kinase Reaction: Incubate the plate at 30°C for 60 minutes[1][9].
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate at room temperature for 40 minutes[9][10].
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and introduce the luciferase/luciferin detection system. Incubate in the dark at room temperature for 30 minutes[10].
Data Acquisition & Analysis: Read the luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve). Normalize data against the DMSO positive control (100% activity) and a no-enzyme negative control (0% activity).
Protocol II: Cellular Functional Validation (p-AKT Western Blot)
Causality & Rationale:
Biochemical assays lack the physiological context of the cellular membrane and high intracellular ATP concentrations (~1-5 mM). Because PI3Kα phosphorylates PIP2 to PIP3—which subsequently recruits AKT to the plasma membrane for phosphorylation at Ser473 and Thr308—measuring the reduction of p-AKT (Ser473) provides a direct, functional readout of intracellular PI3Kα inhibition[6][8].
Materials Required
PIK3CA-mutant cancer cell line (e.g., T47D or MCF-7 breast cancer cells)[6][8].
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors prevent the rapid degradation of the p-AKT signal during lysis).
Primary antibodies: Anti-p-AKT (Ser473), Anti-total AKT, Anti-GAPDH or Anti-β-actin.
Step-by-Step Methodology
Cell Seeding & Starvation: Seed T47D cells in 6-well plates at a density of
3×105
cells/well. Allow them to adhere overnight. Wash with PBS and replace with serum-free media for 16-24 hours. Rationale: Serum starvation reduces basal PI3K pathway noise, allowing for a synchronized response.
Compound Treatment: Treat the cells with varying concentrations of the morpholine inhibitor (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 2 hours.
Pathway Stimulation: Stimulate the cells with 50 ng/mL IGF-1 or EGF for 15 minutes to acutely activate the PI3K/AKT signaling cascade.
Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and add 100 µL of supplemented RIPA buffer. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
Protein Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Quantify the protein concentration of the supernatant using a BCA assay.
Immunoblotting: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.
Detection: Block the membrane with 5% BSA, then probe with Anti-p-AKT (Ser473) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody. Develop using ECL substrate.
Self-Validation & Normalization: Strip and reprobe the membrane for total AKT and GAPDH. The ratio of p-AKT to total AKT must be calculated via densitometry to ensure the inhibitor is blocking phosphorylation rather than causing total protein degradation.
Application Note: Morpholine Derivatives as Privileged Scaffolds in Medicinal Chemistry and Targeted Therapeutics
The Morpholine Pharmacophore in Drug Design Morpholine is a versatile six-membered heterocyclic compound featuring both amine and ether functional groups. In modern medicinal chemistry, it is widely classified as a "priv...
Author: BenchChem Technical Support Team. Date: March 2026
The Morpholine Pharmacophore in Drug Design
Morpholine is a versatile six-membered heterocyclic compound featuring both amine and ether functional groups. In modern medicinal chemistry, it is widely classified as a "privileged scaffold" due to its profound ability to favorably modulate the physicochemical, biological, and metabolic profiles of drug candidates[1].
Causality in Scaffold Selection:
When optimizing a lead compound, medicinal chemists frequently substitute highly lipophilic rings (such as piperidine or phenyl groups) with morpholine. The introduction of the oxygen atom exerts an electron-withdrawing inductive effect, which significantly lowers the basicity of the nitrogen atom (pKa ~8.3 for morpholine vs. ~11.2 for piperidine). This prevents the molecule from being excessively ionized at physiological pH, thereby improving membrane permeability and blood-brain barrier (BBB) penetration[2]. Furthermore, the oxygen atom acts as a potent hydrogen bond acceptor, facilitating highly specific interactions with target kinase hinge regions[1].
Physicochemical Modulation Data
To illustrate the quantitative impact of morpholine incorporation, the following table summarizes the general physicochemical shifts observed when a morpholine moiety replaces a piperidine ring in a standard pharmacophore[3].
Enhanced aqueous solubility improves oral bioavailability and formulation.
H-Bond Acceptors
1
2
Increased target binding affinity via additional hinge-region interactions.
Target Mechanism: PI3K/mTOR Inhibition
A quintessential example of morpholine's utility is found in the design of PI3K/mTOR inhibitors, such as Buparlisib (BKM120). Buparlisib is an orally administered pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor characterized by a 2,6-dimorpholinopyrimidine core[4],[5].
Mechanistic Causality:
In the hyperactivated PI3K/AKT/mTOR signaling pathway—a hallmark of many malignancies—PI3K phosphorylates PIP2 to PIP3, driving unchecked cell survival. Buparlisib competitively binds to the ATP-binding pocket of the PI3K lipid kinase domain. The morpholine oxygen atoms are not merely structural; they form critical hydrogen bonds with the Val851 residue in the hinge region of PI3Kα, anchoring the inhibitor and completely blocking ATP access[5].
Figure 1: PI3K/AKT/mTOR signaling pathway and targeted intervention by morpholine-based Buparlisib.
Synthetic Protocol: Buchwald-Hartwig Amination
To synthesize morpholine derivatives, the Buchwald-Hartwig C-N cross-coupling reaction is the industry standard. Morpholine acts as an excellent secondary amine nucleophile.
Causality in Reagent Selection:
Aryl chlorides are notoriously unreactive due to their strong C-Cl bonds. To overcome this, Pd(dba)₂ is paired with XPhos (a bulky, electron-rich biaryl phosphine ligand). XPhos facilitates the difficult oxidative addition of the aryl chloride to the Pd(0) center. More importantly, the steric bulk of XPhos accelerates reductive elimination to form the desired C-N bond, outcompeting deleterious side reactions such as β-hydride elimination or N-NHC coupling[6].
Figure 2: Workflow for the Pd-catalyzed Buchwald-Hartwig amination of morpholine.
Protocol 1: Synthesis of N-Aryl Morpholine Derivatives
Self-Validating System: This protocol incorporates an inert atmosphere to prevent catalyst oxidation and GC/MS monitoring to confirm complete conversion before quenching, ensuring high yield and purity.
Preparation & Degassing: In a flame-dried 2-necked round-bottom flask, add 5 mL of anhydrous toluene. Degas the solvent by bubbling dry nitrogen gas through the liquid for 30 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts[6].
Catalyst Activation: Under a steady stream of nitrogen, charge the flask with bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Stir at room temperature for 5 minutes. The solution will change color as the active Pd-XPhos complex forms[6].
Reagent Addition: Add the aryl chloride (1.0 equiv., e.g., 4-chlorotoluene) and morpholine (1.5 equiv.) in one portion via syringe. The excess morpholine ensures complete consumption of the limiting aryl halide[6].
Coupling Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 6 hours. Monitor the reaction progression via Gas Chromatography (GC) or TLC until the aryl chloride peak disappears[6].
Quench & Extraction: Cool the mixture to room temperature. Quench the strong base and active catalyst by adding 10 mL of deionized water. Extract the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄[6].
Purification & QC: Concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate = 9:1). Validate the structure using ¹H NMR (look for characteristic morpholine multiplets at ~3.1 ppm for N-CH₂ and ~3.8 ppm for O-CH₂) and LC-MS[6],[3].
Biological Validation: Kinase Assay Protocol
To validate the synthesized morpholine derivative's efficacy, an in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a luminescent protocol that measures ADP formed from a kinase reaction, providing a direct readout of enzyme inhibition.
Protocol 2: ADP-Glo PI3K Inhibition Assay
Self-Validating System: This assay includes a vehicle control (1% DMSO) for maximum kinase activity, a no-enzyme control for baseline luminescence, and a reference inhibitor (e.g., Wortmannin or standard Buparlisib) to validate assay sensitivity and reproducibility.
Compound Preparation: Serially dilute the synthesized morpholine derivative in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the reaction is ≤1% to prevent solvent-induced enzyme denaturation.
Kinase Reaction Setup: Add purified PI3Kα enzyme (recombinant) and PIP2 lipid substrate to the wells. Incubate at room temperature for 10 minutes to allow the inhibitor to bind the ATP pocket.
Reaction Initiation: Initiate the kinase reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration for PI3Kα). Incubate the plate for 60 minutes at 25°C.
ADP-Glo Reagent Addition: Add the ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
Data Acquisition & Analysis: Read the luminescence on a microplate reader. Normalize the data against the vehicle control (100% activity) and no-enzyme control (0% activity). Calculate the IC₅₀ using non-linear regression analysis. A potent morpholine derivative targeting the hinge region should yield an IC₅₀ in the low nanomolar range[4].
Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation. Chiral morpholine scaffolds are of paramount impo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation. Chiral morpholine scaffolds are of paramount importance in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties.[1][2] Transition-metal-catalyzed asymmetric hydrogenation represents one of the most efficient, atom-economical, and powerful methods for establishing stereocenters.[3] This document focuses on the highly successful rhodium-catalyzed asymmetric hydrogenation of N-acyl 2-substituted dehydromorpholines, a strategy that delivers target compounds with exceptional enantioselectivity and yield.[3][4][5] We will delve into the mechanistic underpinnings of this transformation, provide a validated, step-by-step experimental protocol, present representative data, and offer practical troubleshooting advice for researchers in drug discovery and process development.
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a privileged heterocyclic motif in modern drug design, valued for its ability to improve metabolic stability, enhance aqueous solubility, and modulate lipophilicity.[1][6] The precise three-dimensional arrangement of substituents on the morpholine core is often critical for biological activity and target engagement. Consequently, the development of robust and scalable methods for accessing enantiomerically pure morpholines is a key objective in pharmaceutical research.
While various strategies exist, the "after cyclization" approach, where the chiral center is introduced on a pre-formed unsaturated ring, is particularly attractive.[3] Asymmetric hydrogenation of dehydromorpholines stands out as a premier method for creating the C2 stereocenter (adjacent to the ring oxygen), a traditionally challenging position to control.[3][7] This approach has been successfully realized using rhodium catalysts paired with chiral bisphosphine ligands that possess a large bite angle, consistently achieving quantitative yields and enantiomeric excesses (ee) up to 99%.[3][4]
Core Principles & Catalytic Mechanism
The success of the asymmetric hydrogenation of 2-substituted dehydromorpholines hinges on the selection of an appropriate catalytic system. The substrate, an N-acyl enamine, presents challenges due to its electron-rich nature and potential steric hindrance, which can lead to low reactivity.[3] The key breakthrough in this area involves the use of a cationic rhodium(I) precursor, such as [Rh(COD)₂]BF₄, in combination with a specific class of chiral bisphosphine ligands, notably those with large bite angles like SKP-Phos.[3][8]
Causality Behind Component Selection:
N-Acyl Group: The introduction of an electron-withdrawing acyl group (e.g., Boc, Cbz) on the nitrogen atom is crucial. It activates the enamine C=C bond towards hydrogenation, reduces catalyst poisoning by the nitrogen lone pair, and serves as a coordinating group to help lock the substrate into a specific conformation upon binding to the chiral catalyst.[3]
Rhodium Catalyst: Rhodium complexes are exceptionally effective for the hydrogenation of functionalized olefins, including enamides.[9][10] They operate under relatively mild conditions and exhibit high turnover frequencies.
Large Bite-Angle Ligands: Chiral bisphosphine ligands create a well-defined chiral pocket around the metal center.[10][11] Ligands with a large "bite angle" (P-Rh-P angle) have been shown to be particularly effective for this class of substrates. This geometric constraint is thought to enforce a more rigid and selective substrate-catalyst complex, amplifying the steric and electronic communication necessary for high enantioselection.[3]
The generally accepted mechanism for this type of rhodium-catalyzed hydrogenation proceeds through an unsaturated pathway, as depicted below.
Figure 2: Step-by-step workflow for asymmetric hydrogenation.
3.3. Step-by-Step Procedure
A. Catalyst Preparation (Perform in a glovebox or under inert atmosphere)
To a dry Schlenk tube equipped with a magnetic stir bar, add the chiral bisphosphine ligand (e.g., (S,S)-SKP-Phos, 1.1 mol%).
Add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%).
Add anhydrous, degassed DCM (approx. 1/4 of total solvent volume).
Stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the active catalyst forms.
B. Reaction Setup & Hydrogenation
In a separate dry reaction vessel (e.g., the glass liner of an autoclave), dissolve the dehydromorpholine substrate (1.0 equiv) in the remaining anhydrous, degassed DCM.
Using a cannula, transfer the pre-formed catalyst solution from the Schlenk tube to the autoclave vessel containing the substrate.
Seal the autoclave securely.
Connect the vessel to the hydrogen line. Purge the system by pressurizing with H₂ (to ~5 atm) and venting three times to remove any residual air.
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
C. Reaction Monitoring & Work-up
Monitoring: Progress can be monitored by taking small aliquots (after carefully de-pressurizing and re-purging the vessel) and analyzing by TLC or GC-MS to check for substrate consumption.
Work-up: Upon completion (as judged by monitoring), carefully and slowly vent the hydrogen pressure in a well-ventilated fume hood.
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
D. Purification & Analysis
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure chiral morpholine product.
Analysis:
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).
Data Presentation: Representative Results
The rhodium/SKP-Phos catalytic system has proven effective for a wide range of 2-substituted dehydromorpholines, delivering consistently high yields and enantioselectivities.
[3][5]
Data synthesized from Li, M. et al. Chem. Sci., 2021, 12, 15061-15066.
[3][5]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (oxygen or moisture contamination).2. Impure substrate.3. Insufficient H₂ pressure or leak in the system.
1. Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Handle catalyst under inert atmosphere.2. Re-purify the substrate.3. Check autoclave seals and re-pressurize. Consider increasing pressure or reaction time.
Low Enantioselectivity (ee%)
1. Incorrect ligand-to-metal ratio.2. Reaction temperature too high.3. Racemization of product during work-up/purification.
1. Ensure a slight excess of ligand (e.g., 1.1:1 L/M ratio).2. Maintain reaction at room temperature or consider cooling.3. Avoid harsh acidic or basic conditions during work-up. Use neutral silica gel for chromatography.
Inconsistent Results
1. Variations in solvent quality or degassing efficiency.2. Inconsistent catalyst pre-formation time.
1. Use a consistent source of high-purity solvent and degas thoroughly (e.g., freeze-pump-thaw or sparge with argon).2. Standardize the catalyst stirring time before addition to the substrate.
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
Organic Chemistry Portal. Reduction of enamines and derivatives. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(45), 15061–15066. [Link]
Imamoto, T., & Gridnev, I. D. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Homogeneous Catalysis (pp. 1-48). Wiley-VCH. [Link]
Li, P., Zhou, Y., & Ma, J. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 624–629. [Link]
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. University of British Columbia Chemistry Publications. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. [Link]
Yu, P., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(23), 6595-6600. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
Hu, A. G., et al. (2006). Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Journal of the American Chemical Society, 128(34), 11330–11331. [Link]
Imamoto, T. (2022). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 98(4), 136–161. [Link]
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. American Chemical Society. [Link]
Wang, C., & Yu, B. (2025). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Tetrahedron, 131, 132-148. [Link]
Journal of Student Research. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic aspects and medicinal applications. JOCPR, 7(5), 281-301. [Link]
Iida, T., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 634-639. [Link]
Senter, T. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(3), 395–400. [Link]
ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
Li, W., et al. (2014). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 12(30), 5764-5767. [Link]
Wang, D., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]
Guo, C., et al. (2015). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society, 137(1), 332-339. [Link]
Spikes, G. H., & Glorius, F. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14193-14217. [Link]
Zhang, W., et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. RSC Advances, 16(2), 1123-1128. [Link]
Application Notes and Protocols for the Synthesis of Morpholine Cores from N-Propargylamines
For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties, in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The synthesis of substituted morpholines is, therefore, of paramount importance in drug discovery and development. Traditional synthetic routes can be circuitous and often lack efficiency. In recent years, the use of N-propargylamines as versatile building blocks has emerged as a powerful and atom-economical strategy for the construction of the morpholine core.[1] This guide provides a detailed overview of various modern synthetic methodologies, complete with mechanistic insights and detailed experimental protocols, to empower researchers in this critical area of synthetic chemistry.
I. Gold-Catalyzed Intramolecular Hydroalkoxylation of N-Propargylamino Alcohols
Gold catalysts, particularly Au(I) complexes, have proven to be exceptionally effective in activating the alkyne moiety of N-propargylamino alcohols, facilitating a 6-exo-dig cyclization to afford morpholine derivatives. This method is characterized by its mild reaction conditions, low catalyst loadings, and broad functional group tolerance.[2]
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-exo-dig fashion. This is followed by isomerization and protonolysis to regenerate the active catalyst and furnish the dihydrooxazine product, which can be subsequently reduced to the corresponding morpholine.[2]
Figure 1: Gold-Catalyzed Synthesis of Morpholines
Experimental Protocol: Gold-Catalyzed Synthesis of 4-tosyl-2-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from the work of Yao, Wang, and Huang.[2]
To a solution of N-(prop-2-yn-1-yl)-N-((p-tolyl)methyl)benzenesulfonamide (1a) (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (1.0 mL) was added AuCl(PPh₃) (1.0 mol%) and AgOTf (1.0 mol%).
The reaction mixture was stirred at 40 °C and monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the solvent was removed under reduced pressure.
The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:5) to afford the desired product 4-tosyl-2-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine.
II. Platinum-Catalyzed Intramolecular Cyclization of N-Propargylamino Epoxides
Platinum catalysts, such as platinum(II) chloride, can effectively mediate the intramolecular cyclization of N-propargylamino epoxides. This reaction proceeds through a tandem epoxide ring-opening and alkyne functionalization to yield dihydrooxazines, which can be subsequently hydrolyzed to the corresponding morpholine derivatives.[3]
Mechanistic Rationale
The reaction is proposed to initiate with the coordination of the platinum(II) catalyst to both the alkyne and the sulfonamide moieties of the N-propargylamino epoxide. This is followed by a propargyl-allenyl isomerization. The subsequent intramolecular attack of the epoxide oxygen onto the allene, followed by protodeplatination, yields the dihydro-2-(isopropenyl)-1,4-oxazine product and regenerates the platinum(II) catalyst.[3]
Figure 2: Platinum-Catalyzed Morpholine Synthesis
Experimental Protocol: Platinum-Catalyzed Synthesis of 2-(Isopropenyl)morpholines
This protocol is based on the work of S. Fang and co-workers as described in the review by Vessally et al.[3]
Materials:
N-propargylamino epoxide derivative
Platinum(II) chloride (PtCl₂)
Toluene
Tetrahydrofuran (THF)
Hydrochloric acid (HCl, 20% aqueous solution)
Silica gel for column chromatography
Procedure:
Step 1: Cyclization
A solution of the N-propargylamino epoxide (1.0 equiv) and PtCl₂ (5 mol%) in toluene is heated to reflux.
The reaction is monitored by TLC until the starting material is consumed.
After cooling to room temperature, the solvent is removed under reduced pressure.
The crude product, a substituted 3,4-dihydro-2-(isopropenyl)-1,4-oxazine, is used in the next step without further purification.
Step 2: Hydrolysis
The crude dihydrooxazine is dissolved in a mixture of THF and 20% aqueous HCl (1:2 v/v).
The reaction mixture is stirred at room temperature for 24 hours.
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with ethyl acetate.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The residue is purified by flash column chromatography on silica gel to afford the desired 2-(isopropenyl)morpholine.
III. Base-Promoted Intramolecular Cyclization of N-Propargylamino Alcohols
A straightforward and metal-free approach to morpholine precursors involves the base-promoted intramolecular hydroalkoxylation of N-propargylamino alcohols. Strong bases like sodium hydride (NaH) are typically employed to deprotonate the hydroxyl group, initiating the cyclization.[4]
Mechanistic Rationale
The reaction proceeds via a tandem propargyl-allenyl isomerization followed by a 6-exo-dig cyclization. The base deprotonates the alcohol to form an alkoxide, which then promotes the isomerization of the propargyl group to an allene. The alkoxide subsequently attacks the central carbon of the allene in a 6-exo-dig manner, followed by protonation to yield the 1,4-oxazine product.[4]
Figure 3: Base-Promoted Morpholine Synthesis
Experimental Protocol: NaH-Promoted Synthesis of Chiral 1,4-Oxazines
This protocol is based on the work of J. Wang's group as described in the review by Vessally et al.[3]
Materials:
Chiral N-propargylamino alcohol derivative
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous solvent (e.g., THF or DMF)
Silica gel for column chromatography
Procedure:
To a suspension of NaH (1.0 equiv) in the chosen anhydrous solvent at 0 °C is added a solution of the chiral N-propargylamino alcohol (1.0 equiv) in the same solvent.
The reaction mixture is allowed to warm to the desired temperature (e.g., 70 °C) and stirred until the reaction is complete as monitored by TLC.
The reaction is carefully quenched by the addition of water at 0 °C.
The mixture is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,4-oxazine.
While less common for the direct synthesis of morpholines from N-propargylamino alcohols, iodine-mediated cyclization represents a valuable metal-free alternative. The reaction typically proceeds via activation of the alkyne by an electrophilic iodine species, followed by intramolecular attack of the hydroxyl group. This methodology often leads to the formation of iodinated morpholine derivatives, which can be further functionalized.
Mechanistic Rationale
The reaction is initiated by the coordination of molecular iodine (I₂) or another electrophilic iodine source to the alkyne, forming a cyclic iodonium ion intermediate. The pendant hydroxyl group then attacks this intermediate in a 6-exo-dig fashion, leading to the formation of the morpholine ring and incorporation of an iodine atom.
Experimental Protocol: Iodine-Mediated Cyclization of a N-propargylamino alcohol
A representative, general protocol is provided below as specific examples for morpholine synthesis are less prevalent in the literature.
Materials:
N-propargylamino alcohol
Iodine (I₂)
Base (e.g., sodium bicarbonate)
Solvent (e.g., acetonitrile or dichloromethane)
Sodium thiosulfate solution
Silica gel for column chromatography
Procedure:
To a solution of the N-propargylamino alcohol (1.0 equiv) and sodium bicarbonate (2.0 equiv) in acetonitrile at room temperature is added a solution of iodine (1.2 equiv) in acetonitrile dropwise.
The reaction mixture is stirred at room temperature and monitored by TLC.
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
The mixture is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography on silica gel.
V. Emerging Methods: Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. While specific protocols for the direct synthesis of morpholines from N-propargylamines are still developing, the general principles can be applied. These reactions typically involve the generation of a radical intermediate from the N-propargylamine, which then undergoes cyclization.
References
Vessally, E., Edjlali, L., & Esrafili, M. D. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-13. [Link]
Yao, L.-F., Wang, Y., & Huang, K.-W. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 2(6), 721-725. [Link]
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
Kamouka, S., & Moran, W. J. (2017). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 13, 1823-1827. [Link]
Vessally, E., Edjlali, L., & Esrafili, M. D. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696-4699. [Link]
Singh, B., Kumar, M., Goswami, G., Verma, I., & Ghorai, M. K. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry, 88(7), 4504-4518. [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]
Vandavasi, J. K., Hu, W.-P., Chen, H.-Y., Senadi, G. C., Chen, C.-Y., & Wang, J.-J. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic Letters, 14(12), 3134-3137. [Link]
Reddy, M. S., Thirupathi, N., & Narender, M. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. The Journal of Organic Chemistry, 80(24), 12485-12495. [Link]
Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
Zhou, X., Wang, P., Zhang, L., Chen, P., Ma, M., Song, N., Ren, S., & Li, M. (2018). Transition-Metal-Free Synthesis of C-Glycosylated Phenanthridines via K2S2O8-Mediated Oxidative Radical Decarboxylation of Uronic Acids. The Journal of Organic Chemistry, 83(2), 588-603. [Link]
Wu, D., Chen, B., Guan, X., & He, C. (2014). Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes. The Journal of Organic Chemistry, 79(12), 5684-5696. [Link]
Huang, X., Wang, J., Ni, Z., Wang, S., & Pan, Y. (2015). Synthesis of α,α-Disulfenylated Aldehydes via Oxidative Transformation of Tertiary Amines. Organic Letters, 17(21), 5488-5491. [Link]
Wang, J.-J., et al. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic Letters, 14(12), 3134-3137.
Reddy, M. S., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives... The Journal of Organic Chemistry, 80(24), 12485-12495.
Application Notes and Protocols: The Use of Morpholine Derivatives in Organic Synthesis
Introduction: The Morpholine Scaffold - A Convergence of Functionality Morpholine, a saturated six-membered heterocycle containing both an amine and an ether, represents a cornerstone of modern organic synthesis and medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Morpholine Scaffold - A Convergence of Functionality
Morpholine, a saturated six-membered heterocycle containing both an amine and an ether, represents a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] This unique arrangement of functional groups within a stable, chair-like conformation imparts a desirable balance of physicochemical properties.[2][3] The ether oxygen enhances aqueous solubility and provides a hydrogen bond acceptor site, while the secondary amine offers a readily functionalizable handle and influences the molecule's basicity.[3] These characteristics have established morpholine not just as a versatile building block but as a "privileged structure" in drug discovery, frequently incorporated to improve pharmacokinetic profiles and target engagement.[1][3][4]
This guide provides an in-depth exploration of the applications of morpholine derivatives, moving from their role as indispensable reagents and catalysts to their strategic incorporation into complex bioactive molecules. We will delve into the causality behind their synthetic utility and provide detailed, field-proven protocols for their practical application.
PART 1: Morpholine Derivatives as Stoichiometric Reagents and Catalysts
The inherent reactivity of the morpholine scaffold can be strategically modified to create powerful reagents for a range of chemical transformations. By leveraging the nitrogen and oxygen atoms, derivatives can be designed to act as oxidants, deoxofluorinating agents, and more.
N-Methylmorpholine N-Oxide (NMO): The Workhorse Co-oxidant
N-Methylmorpholine N-oxide (NMO) is a widely used heterocyclic amine oxide that serves as a co-oxidant in a variety of important oxidation reactions.[5][6] Its primary function is to regenerate a catalytic amount of a primary oxidant, thereby reducing the need for stoichiometric quantities of often toxic and expensive reagents like osmium tetroxide.[6][7]
Causality of Application:
The efficacy of NMO stems from its ability to readily donate its oxygen atom to the reduced form of the primary catalyst (e.g., Os(VI)) to regenerate its active, higher oxidation state (e.g., Os(VIII)). The by-product, N-methylmorpholine, is typically unreactive under these conditions and easily removed during workup. NMO is commercially available as a stable monohydrate and is valued for its high oxygen transfer potential and compatibility with a range of solvent systems.[6]
Key Application: The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction in organic synthesis, enabling the enantioselective preparation of 1,2-diols from prochiral olefins.[8] NMO is the co-oxidant of choice in many of these transformations.[7][8]
The catalytic cycle illustrates the critical role of NMO.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol describes the synthesis of (1R,2S)-1-phenylcyclohexane-1,2-diol, a chiral vicinal diol, using a pre-packaged AD-mix formulation containing the osmium catalyst, chiral ligand, and potassium ferricyanide as the oxidant, with NMO often used in non-AD-mix preparations. The principles remain identical.
Materials:
1-Phenylcyclohexene
AD-mix-β
tert-Butanol
Water
Sodium sulfite (Na₂SO₃)
Ethyl acetate
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, 100 mL). Stir the mixture at room temperature until homogeneous.
Addition of Reagents: To the stirring solvent, add AD-mix-β (14 g, ~1.4 g per mmol of alkene). Cool the resulting slurry to 0 °C in an ice bath.
Substrate Addition: Add 1-phenylcyclohexene (10 mmol, 1.58 g) to the cooled slurry.
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting alkene. The reaction is typically complete within 6-24 hours. Note: The color of the reaction mixture will change from orange to a dark brown/red as the reaction proceeds.
Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes to quench the remaining osmate esters.
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
Workup: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure diol.
Expected Outcome & Validation:
Yield: Typically 80-95%.
Enantiomeric Excess (ee): For this substrate with AD-mix-β, ee values are typically >95%. This can be confirmed by chiral HPLC analysis or by conversion to a Mosher's ester and subsequent ¹H NMR analysis.
¹H NMR: Expect characteristic signals for the diol protons and the disappearance of the vinylic proton signal from the starting material.
Parameter
Expected Value
Typical Yield
80-95%
Enantiomeric Excess (ee)
>95%
Physical Appearance
White to off-white solid
Morpholinosulfur Trifluoride (Morph-DAST): A Safer Deoxofluorinating Agent
Diethylaminosulfur trifluoride (DAST) is a popular reagent for converting alcohols to alkyl fluorides and carbonyls to geminal difluorides.[9][10] However, DAST is known for its thermal instability and potential for explosive decomposition.[9] Morpholinosulfur trifluoride (Morph-DAST) was developed as a more thermally stable and thus safer alternative, while retaining or even enhancing the reactivity of DAST.[9][11]
Causality of Application:
The electron-withdrawing nature of the morpholine ring is believed to contribute to the increased stability of Morph-DAST compared to DAST. It performs the same range of transformations—hydroxyl to fluoro, carbonyl to difluoro—often with better yields, especially for hindered substrates.[11] The reaction proceeds via an intermediate alkoxy- or hydroxysulfur difluoride, followed by an SN2-type displacement by fluoride.
Caption: Generalized mechanism for alcohol fluorination using Morph-DAST.
Protocol 2: Fluorination of Geraniol using Morph-DAST
This protocol details the conversion of a primary allylic alcohol to the corresponding allylic fluoride, a transformation that must be handled carefully to avoid rearrangements.
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure:
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of Geraniol (10 mmol, 1.54 g) in anhydrous DCM (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: While maintaining the temperature at -78 °C, slowly add Morph-DAST (12 mmol, 1.98 g) dropwise to the stirred solution over 15 minutes. Caution: The reaction can be exothermic.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution (100 mL) with vigorous stirring to neutralize HF and other acidic byproducts.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product may be volatile).
Purification: The crude product can be purified by flash chromatography on silica gel to yield geranyl fluoride.
Expected Outcome & Validation:
Yield: Typically 60-80%.
Characterization: ¹⁹F NMR is the most definitive technique for confirming the presence of the C-F bond, expecting a characteristic triplet. ¹H NMR will show the disappearance of the hydroxyl proton and a downfield shift with coupling to fluorine for the methylene protons adjacent to the new C-F bond.
PART 2: Morpholine as a Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, serving as a robust starting point for drug development.[3] Morpholine is a quintessential example, found in numerous FDA-approved drugs.[1][2]
Causality of Application:
Improved Physicochemical Properties: The morpholine ring imparts a favorable balance between lipophilicity and hydrophilicity. The oxygen atom enhances aqueous solubility and acts as a hydrogen bond acceptor, while the overall scaffold is metabolically robust.[2][3]
Pharmacokinetic Enhancement: Incorporation of a morpholine moiety often leads to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][3]
Target Engagement: The chair-like conformation provides a rigid scaffold to orient other pharmacophoric elements for optimal target binding. The morpholine oxygen can form critical hydrogen bonds with target proteins, such as the hinge region of many kinases.[3][12]
Caption: Relationship between morpholine's properties and its utility in drug design.
Case Study: Linezolid
Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive pathogens.[13] Its structure features a key N-aryl morpholine ring, which is crucial for its activity and properties. The synthesis of Linezolid provides an excellent example of using morpholine as a core building block.
Protocol 3: Synthesis of a Key Linezolid Intermediate
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to form 3-fluoro-4-morpholinoaniline, a critical intermediate in many Linezolid syntheses.[13][14]
Materials:
3,4-Difluoronitrobenzene
Morpholine
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Acetonitrile or Dimethylformamide (DMF)
Palladium on carbon (Pd/C, 10%)
Methanol
Hydrogen source (e.g., H₂ balloon or Parr hydrogenator)
Step-by-Step Procedure:
Part A: Nucleophilic Aromatic Substitution
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (10 mmol, 1.59 g) in acetonitrile (50 mL).
Addition of Reagents: Add morpholine (12 mmol, 1.05 g) followed by triethylamine (15 mmol, 2.1 mL).
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.[14] Monitor the reaction by TLC for the disappearance of the starting nitrobenzene.
Workup: After cooling to room temperature, pour the reaction mixture into water (150 mL). A yellow precipitate of 4-(2-fluoro-4-nitrophenyl)morpholine will form.
Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Part B: Nitro Group Reduction
Reaction Setup: In a flask suitable for hydrogenation, suspend the nitro-intermediate from Part A (e.g., 8 mmol) in methanol (80 mL).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% loading) to the suspension under an inert atmosphere.
Hydrogenation: Securely attach a hydrogen-filled balloon or place the flask in a Parr apparatus. Purge the flask with hydrogen and then maintain a positive pressure of H₂.
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 2-5 hours. Monitor by TLC until the starting material is consumed.
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid, which can be used in subsequent steps without further purification.
Expected Outcome & Validation:
Yield: The two-step process typically yields the final aniline in >80% overall yield.
Characterization: The product can be characterized by ¹H and ¹³C NMR, and mass spectrometry. The successful reduction is confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of amine N-H stretches, as well as characteristic shifts in the aromatic region of the NMR spectrum.
Conclusion and Future Outlook
The applications of morpholine derivatives in organic synthesis are both broad and deep. From enabling highly selective catalytic oxidations as NMO to providing safer and more effective fluorinations as Morph-DAST, these compounds are indispensable tools for the modern chemist. Furthermore, the inherent structural and physicochemical advantages of the morpholine ring itself ensure its continued prominence as a privileged scaffold in the design of next-generation therapeutics and agrochemicals.[12][15][16] Future research will undoubtedly uncover new derivatives with unique reactivity and further expand the synthetic utility of this remarkable heterocycle.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
Der Pharma Chemica. (n.d.). Synthesis of Antibiotic Linezolid Analogues. [Link]
Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.
National Center for Biotechnology Information. (n.d.). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. [Link]
SciSpace. (n.d.). An efficient protocol for Sharpless-style racemic dihydroxylation. [Link]
National Center for Biotechnology Information. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent. [Link]
Technical Support Center: Purification of 2-((Methylthio)methyl)morpholine
Welcome to the Technical Support Center. The purification of 2-((methylthio)methyl)morpholine presents a unique set of chromatographic challenges due to its bifunctional nature.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The purification of 2-((methylthio)methyl)morpholine presents a unique set of chromatographic challenges due to its bifunctional nature. The molecule contains a highly basic secondary amine within the morpholine ring and a nucleophilic, oxidation-sensitive methylthioether group.
This guide is designed for researchers and drug development professionals, providing field-proven, causality-driven troubleshooting strategies and self-validating protocols to isolate this intermediate with high purity and yield.
Part 1: Troubleshooting & FAQs
Q1: Why does 2-((methylthio)methyl)morpholine streak irreversibly on standard silica gel, and how can I achieve a sharp elution profile?A1: The secondary amine in the morpholine ring is highly basic. Standard bare silica gel contains acidic silanol groups (Si-OH) on its surface. When a basic amine is loaded, it undergoes strong acid-base interactions and hydrogen bonding with these silanols, leading to severe peak tailing, streaking, or irreversible adsorption[1].
The Causality & Solution: You must neutralize the active silanol sites. This is achieved by adding a competing volatile base, such as 1-2% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH), to your mobile phase[2]. The TEA preferentially binds to the acidic silanols, effectively "deactivating" the column and allowing your target morpholine derivative to elute as a sharp, symmetrical band[3]. Alternatively, switching to an amine-functionalized silica stationary phase completely circumvents the acid-base interaction[1].
Q2: I am running a flash column, but the UV detector (254 nm) shows no peaks. How do I track the elution of this compound?A2: 2-((methylthio)methyl)morpholine lacks an extended conjugated π-system or aromatic ring, meaning it has negligible UV absorbance at standard wavelengths like 254 nm.
The Causality & Solution: You cannot rely on standard UV-directed fractionation. If your system supports Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) directed purification, utilize those detectors. If relying on manual Thin Layer Chromatography (TLC), you must use chemical stains. The secondary amine will stain vividly with Ninhydrin (yielding a purple/pink spot upon heating), and the thioether group reacts strongly with Iodine vapor or Potassium Permanganate (KMnO₄) .
Q3: My isolated product has a mass of M+16 on LC-MS. What went wrong during purification?A3: The methylthioether moiety is highly susceptible to oxidation. In the presence of dissolved oxygen or peroxides, the thioether readily oxidizes to a sulfoxide (+16 Da).
The Causality & Solution: Ethereal solvents (like diethyl ether or THF) can accumulate reactive peroxides over time. Avoid using old ethers for the mobile phase. Ensure your solvents are degassed, and consider flushing your column with an inert gas (Nitrogen or Argon) before loading the sample to prevent oxidative degradation during the run.
Part 2: Quantitative Data & Method Comparison
The following table summarizes the empirical effects of different stationary and mobile phase combinations on the recovery and purity of basic morpholine derivatives.
Stationary Phase
Mobile Phase System
Basic Additive
Observed
Rf
Peak Shape
Expected Yield
Purity (LC-MS)
Bare Silica (Standard)
DCM : MeOH (9:1)
None
0.05 - 0.15
Severe Tailing
< 40%
~ 85%
Bare Silica (Standard)
DCM : MeOH (9:1)
1% NH₄OH (aq)
0.35
Sharp
88%
> 95%
Bare Silica (Standard)
Hexane : EtOAc (1:1)
2% TEA
0.28
Sharp
92%
> 98%
NH₂-Functionalized Silica
Hexane : EtOAc (1:1)
None
0.30
Sharp
90%
> 98%
Part 3: Self-Validating Experimental Protocol
Procedure: Flash Chromatography of 2-((Methylthio)methyl)morpholine using TEA-Deactivated Silica
This protocol utilizes a self-validating loop to ensure the column is properly deactivated before the precious crude mixture is introduced[2].
Step 1: Mobile Phase Preparation & TLC Validation
Prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 50:50 v/v) based on prior TLC optimization.
Add 2% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.
Validation: Run a TLC of your crude mixture using this TEA-modified solvent. Ensure the target compound migrates as a tight, circular spot (target
Rf
~ 0.3) rather than a streak.
Step 2: Column Packing & Deactivation
Slurry pack standard silica gel using the TEA-modified mobile phase.
Flush the packed column with at least 3 Column Volumes (CV) of the mobile phase.
Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. The pH must read basic (> 8). If it is neutral or acidic, the silica silanols have not been fully saturated. Continue flushing until the eluent is basic[2].
Step 3: Sample Loading & Elution
Dissolve the crude 2-((methylthio)methyl)morpholine in the minimum required volume of the mobile phase.
Carefully load the solution onto the top of the silica bed, minimizing disturbance to the sand layer.
Elute the column under positive pressure, collecting appropriately sized fractions.
Step 4: Fraction Analysis & Concentration
Spot fractions on a silica TLC plate. Since the compound is not UV-active, dip the developed plates in Ninhydrin solution and heat until purple spots appear.
Pool the fractions containing the pure product.
Evaporate the solvent under reduced pressure.
Validation: TEA co-evaporates poorly and can contaminate the final product. Co-evaporate the resulting oil with toluene (2 x 10 mL) to azeotropically remove residual TEA, then dry under high vacuum for 12 hours. Confirm the absence of TEA via ¹H-NMR (look for the absence of the characteristic triplet at 1.0 ppm and quartet at 2.5 ppm).
Part 4: Troubleshooting Workflow Visualization
Caption: Diagnostic workflow for the chromatographic purification of basic, non-UV active morpholine derivatives.
References
Biotage - Is there an easy way to purify organic amines?
URL:[Link]
ResearchGate - When basification of silica gel is required, before using Column chromatography?
URL:[Link]
Pharma Growth Hub - Effect of Triethylamine (TEA) on the Retention in RPLC
URL:[Link]
Technical Support Center: Pd-Catalyzed Carboamination for Morpholine Synthesis
Welcome to the technical support center for Palladium-Catalyzed Intramolecular Carboamination of Amino Alcohols. This guide is designed for researchers, chemists, and drug development professionals who are encountering c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Palladium-Catalyzed Intramolecular Carboamination of Amino Alcohols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of morpholine derivatives via this powerful C-N and C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a troubleshooting framework grounded in mechanistic principles.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in this transformation are rarely due to a single factor. They typically arise from a confluence of issues related to catalyst activity, substrate reactivity, and competing side reactions. This guide is structured to help you diagnose the problem based on your experimental observations.
Q1: My reaction has stalled, with significant starting material remaining. What are the likely causes and solutions?
This is a classic symptom of poor catalyst initiation or catalyst deactivation. The active Pd(0) species is either not forming efficiently or is being consumed by unproductive pathways before the catalytic cycle can turn over effectively.
Potential Cause 1: Inefficient Pd(0) Generation
The precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) must be reduced in situ to the active Pd(0) state. This process is highly dependent on the phosphine ligand and reaction conditions.
Expert Insight: Ligands are not just passive spectators; they are crucial for both generating and stabilizing the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands can accelerate the reduction of Pd(II) precatalysts. However, if the precatalyst and ligand are simply mixed with other reagents, unproductive side reactions can occur before the active catalyst is formed.
Troubleshooting Protocol: Pre-form the active catalyst. In a separate, inert-atmosphere glovebox or flask, stir the Pd(II) precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand in the reaction solvent for 5-10 minutes before adding the substrate, aryl halide, and base.[1] This ensures the formation of a well-defined Pd(0)Lₙ complex, ready to engage in the catalytic cycle.
Potential Cause 2: Oxidative Degradation
The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to the formation of palladium oxides, which are catalytically inactive.
Expert Insight: Oxygen is the enemy of many Pd(0)-catalyzed reactions. A single, seemingly minor leak in your system can be enough to kill the catalyst over the course of a multi-hour reaction at elevated temperatures.
Troubleshooting Protocol: Rigorous Degassing
Assemble your reaction flask with the substrate, base, and a stir bar.
Seal the flask with a septum.
Perform at least three cycles of vacuum/backfill with high-purity argon or nitrogen.
Separately sparge the solvent with argon for 20-30 minutes.
Add the degassed solvent to the reaction flask via cannula.
Add the pre-formed catalyst solution or the solid palladium source and ligand under a positive pressure of inert gas.
Q2: My desired morpholine product is formed, but in low yield alongside a significant amount of Heck arylation side product. How can I improve selectivity?
This is one of the most common failure modes. The Heck reaction competes directly with the desired carboamination pathway. This occurs when the palladium intermediate, after oxidative addition of the aryl halide, undergoes migratory insertion with the alkene before the amido group can be formed and cyclize.[1][2]
dot
Caption: Competing pathways: Carboamination vs. Heck arylation.
Solution 1: Modify the Aryl Electrophile
The nature of the leaving group on the aryl partner can change the mechanistic pathway. Using aryl triflates (Ar-OTf) instead of aryl bromides (Ar-Br) can favor the carboamination pathway, particularly for substrates with more electron-deficient nitrogen nucleophiles.[2]
Expert Insight: The triflate group is more electron-withdrawing and a better leaving group. This can alter the electronics of the palladium intermediate, favoring the pathway that proceeds through an anti-aminopalladation mechanism, which effectively outcompetes the Heck pathway.[2] The use of a more polar solvent like trifluorotoluene (PhCF₃) in conjunction with aryl triflates has been shown to be particularly effective.[2]
Solution 2: Optimize the Ligand
Ligand choice is critical for directing selectivity. While ligands with large bite angles like Dpe-phos are good general starting points[3][4], more specialized ligands are often required to suppress Heck side reactions.
Expert Insight: For challenging substrates, ligands from the Buchwald family, such as RuPhos, have demonstrated superior performance.[1] These ligands are both bulky and highly electron-donating, which can accelerate the C-N bond-forming reductive elimination step relative to β-hydride elimination (the final step in the Heck pathway).
Recommended Ligand Screening Protocol:
Set up parallel reactions in a vial block.
Use a standard set of conditions (e.g., Pd₂(dba)₃, your substrate, a model aryl bromide, and a base).
Q3: The reaction works, but the yield is inconsistent and sometimes very low. What factors affect reproducibility?
Reproducibility issues often point to subtle variations in reagent quality or reaction setup.
Potential Cause 1: Base Strength and Solubility
The choice of base is critical. Strong, sterically hindered bases like NaOtBu are common but can lead to side reactions and decomposition, especially with functionalized substrates.[3] A weaker, inorganic base like cesium carbonate (Cs₂CO₃) often provides milder conditions and greater functional group tolerance, leading to more reproducible yields.[3][4]
Expert Insight: The role of the base is not just to deprotonate the amino alcohol. It also influences the equilibrium of the palladium-amido complex formation. Cs₂CO₃ is a weaker base but its use can dramatically improve the outcome for substrates with sensitive functional groups like esters or enolizable ketones.[3][4] The improved yields are often attributed to minimizing base-promoted decomposition of the starting material or product.
Potential Cause 2: Substrate Purity
The amino alcohol starting material must be pure. Trace impurities, particularly those that can coordinate to palladium (e.g., other amines, thiols), can act as catalyst poisons.
Troubleshooting Protocol: Substrate Purification
If your amino alcohol is a free base, consider purification by flash chromatography.
If it is an HCl or other salt, ensure it is fully neutralized and extracted before use. Residual acid can interfere with the basic conditions required for the reaction.
Ensure the substrate is completely dry. Water can interfere with the formation of the palladium-amido complex.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted catalytic cycle for this reaction?
A: The reaction is believed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, LₙPd(Ar)(X).
Amido Complex Formation: The amino alcohol displaces the halide (X) on the palladium center in the presence of a base, forming a key palladium(aryl)(amido) complex.[3]
syn-Aminopalladation: The tethered alkene coordinates to the palladium center and undergoes intramolecular migratory insertion into the Pd-N bond. This step forms the morpholine ring and a new C-N bond, typically with high stereocontrol.[3][6][8]
C-C Reductive Elimination: The aryl group and the newly formed alkyl group are eliminated from the palladium center, forging the final C-C bond and regenerating the active Pd(0) catalyst.[3][6]
dot
Caption: Simplified catalytic cycle for Pd-catalyzed carboamination.
Q: Which palladium precatalyst should I use: Pd(OAc)₂ or Pd₂(dba)₃?
A: Both are common and effective.
Pd₂(dba)₃: This is a Pd(0) source, so it does not require in situ reduction. However, the dba ligands can sometimes have non-innocent effects on the reaction. It is generally a reliable choice for screening new reactions.
For initial screening, Pd₂(dba)₃ is a safe bet. If you are facing issues, screening Pd(OAc)₂ is a worthwhile optimization step.[3]
Q: Can I use electron-poor aryl halides in this reaction?
A: Yes, but with caution. Electron-poor aryl bromides are known to be more prone to forming complex product mixtures and promoting the competing Heck arylation side reaction.[9] If you must use an electron-deficient partner, consider switching from an aryl bromide to an aryl triflate and using a more polar solvent system to favor the desired carboamination pathway.[2]
References
Ney, J. E., & Wolfe, J. P. (2005). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Journal of the American Chemical Society. [Link]
Ney, J. E., & Wolfe, J. P. (2007). Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. Angewandte Chemie International Edition. [Link]
Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. (2015). ResearchGate. [Link]
McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions. Accounts of Chemical Research. [Link]
Hay, M. B., & Wolfe, J. P. (2008). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation. The Journal of Organic Chemistry. [Link]
Kim, H., Kim, J., & Lee, P. H. (2022). Pd-Catalyzed Regioselective Intramolecular Allylic C–H Amination of 1,1-Disubstituted Alkenyl Amines. The Journal of Organic Chemistry. [Link]
Schultz, D. M., & Wolfe, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society. [Link]
Babij, N. R., & Wolfe, J. P. (2012). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron. [Link]
Neukom, J. D., & Wolfe, J. P. (2010). Pd-Catalyzed Carboamination of Oxazolidin-2-ones. A Stereoselective Route to trans-2,5-Disubstituted Pyrrolidines. Organic Letters. [Link]
Fernández-Pérez, H., & Pérez-Temprano, M. H. (2024). Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates. Chemistry – A European Journal. [Link]
Nakagawa, Y., et al. (2021). Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. ResearchGate. [Link]
Zavesky, B. P., et al. (2013). Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Letters. [Link]
Edelris. (n.d.). Pd-catalyzed carboamination - A key reaction to explore 3D diversity. Edelris. [Link]
Michael, J. P., & de Koning, C. B. (2004). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications. [Link]
Neukom, J. D., & Wolfe, J. P. (2011). Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions. The Journal of Organic Chemistry. [Link]
Ward, A. F., & Wolfe, J. P. (2011). Stereoselective Synthesis of Substituted 1,3-oxazolidines via Pd-catalyzed Carboamination Reactions of O-vinyl-1,2-amino Alcohols. Organic Letters. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Advanced Technical Support Center: Troubleshooting Catalyst Deactivation in the Diethylene Glycol Amination Route
Welcome to the Technical Support Center for the reductive amination of diethylene glycol (DEG) to morpholine. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the reductive amination of diethylene glycol (DEG) to morpholine. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and chemical engineers with field-proven insights into catalyst degradation. Transition metal catalysts (typically Ni-Cu, Ni-Zn, or Ni-Re supported on Al₂O₃) offer high initial activity but are susceptible to complex deactivation mechanisms over continuous time-on-stream[1].
This guide moves beyond basic symptoms to address the thermodynamic and kinetic causality behind catalyst failure, providing self-validating protocols to restore your process yields.
Part 1: Mechanistic Root Cause Analysis
Understanding why a catalyst fails is the prerequisite to fixing it. Deactivation in the DEG-to-morpholine route typically manifests through three primary mechanisms:
Carbonaceous Fouling (Coking): The amination of DEG involves initial dehydrogenation to an intermediate aldehyde. Under hydrogen-starved conditions, these intermediates undergo aldol condensation rather than amination, forming heavy oligomers (e.g., bis(morpholinoethyl)ether) that physically block active metal sites[2].
Thermal Sintering: The reductive amination reaction is highly exothermic. Localized thermal hotspots (>250°C) cause the migration and agglomeration of active Ni and Cu nanoparticles (Ostwald ripening). This reduces the active surface area and permanently alters the metal dispersion[1].
Hydrothermal Oxidation & Leaching: The stoichiometric byproduct of DEG amination is water. High partial pressures of water at the reactor outlet shift the thermodynamic equilibrium, inducing the oxidation of reduced Ni/Cu sites back to their inactive oxide states and promoting the structural collapse of the γ-Al₂O₃ support[3].
Mechanistic pathways of DEG amination and primary catalyst deactivation modes.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must be driven by empirical validation. Use the following protocols to isolate and confirm your specific deactivation mode.
Protocol 1: TPO/TPR Deactivation Mode Isolation
Purpose: To definitively differentiate between reversible carbonaceous coking and irreversible thermal sintering.
Methodology:
Sampling: Extract 1.0 g of spent catalyst from the reactor bed under an inert argon atmosphere to prevent auto-oxidation of the metal sites.
TPO Analysis: Load the sample into a chemisorption analyzer. Flow 5% O₂/He at 50 mL/min. Ramp the temperature from 50°C to 800°C at a rate of 10°C/min.
MS Monitoring: Monitor m/z 44 (CO₂) via mass spectrometry.
TPR Validation: Following the TPO run, purge the system with He, then flow 10% H₂/Ar and ramp to 500°C to reduce the newly oxidized metals.
Causality & Self-Validation: If a sharp CO₂ peak is observed between 300–450°C, soft coking is the primary culprit. To self-validate, re-test the reduced catalyst in the DEG amination reactor. If >95% of original conversion is restored, coking is definitively confirmed. If conversion remains low despite carbon removal, thermal sintering has occurred.
Purpose: To evaluate the resistance of new catalyst formulations (e.g., Re-doped Ni) to water-induced deactivation.
Methodology:
Baseline Establishment: Load 5.0 g of fresh catalyst into a continuous-flow tubular reactor. Feed DEG and NH₃ (1:6 molar ratio) at 220°C and 2.0 MPa H₂. Record the baseline deactivation rate constant (
kd,base
).
Stress Induction: Spike the feed with 10 wt% deionized water to artificially simulate the high water partial pressure found at the industrial reactor outlet.
Sampling: Analyze the effluent every 2 hours via GC-FID for morpholine and linear amine intermediates.
Causality & Self-Validation: Calculate the stressed deactivation rate (
kd,stress
). A statistically significant divergence (
kd,stress>2×kd,base
) proves the catalyst is susceptible to hydrothermal oxidation. Recent studies demonstrate that incorporating atomically dispersed Re₁Oₓ species stabilizes the Ni interface against such degradation, maintaining performance for over 1200 hours[4].
Part 3: Quantitative Deactivation Metrics
Use the following table to benchmark your reactor's diagnostic indicators against known deactivation modes.
Decision tree for troubleshooting catalyst deactivation based on TPO analysis.
Frequently Asked Questions
Q: Why does my Ni-Cu/Al₂O₃ catalyst lose selectivity to morpholine after 100 hours on stream?A: Selectivity loss is often driven by the disproportionation of active metal ratios. Copper is highly prone to thermal sintering at temperatures >240°C[1]. When the Cu-Ni alloy phase segregates due to Ostwald ripening, the delicate dehydrogenation/hydrogenation balance is disrupted. This leads to an overproduction of linear amine byproducts instead of the cyclized morpholine product.
Q: Can I regenerate a catalyst poisoned by heavy polyamines?A: Yes. Soft coking from polyamines (e.g., bis(morpholinoethyl)ether) can be reversed. Nickel catalysts deactivated during morpholine formation can be reactivated by reacting the high-molecular condensation products on the surface[3]. We recommend an initial solvent wash with hot methanol, followed by in-situ calcination at 400°C in dilute air (2% O₂), and a subsequent reduction step in H₂.
Q: Is it strictly necessary to co-feed hydrogen during the amination of DEG?A: Absolutely. While the net reaction of DEG to morpholine is technically redox-neutral, hydrogen is required to maintain the catalyst surface in a reduced state. More importantly, hydrogen continuously hydrogenates cracked carbonaceous precursors, preventing rapid fouling and irreversible coking[3].
Q: How can I improve the hydrothermal stability of my catalyst?A: Standard γ-Al₂O₃ supports degrade in high-water environments. Upgrading to a Re-modified Ni/Al₂O₃ catalyst or a Zn-promoted Cu-NiO/Al₂O₃ catalyst prepared via combustion has been shown to significantly enhance stability[5]. The Re₁Oₓ–Ni interfacial ensembles modulate the redox behavior of Ni, enabling enhanced H₂ adsorption and preventing water-induced oxidation[4].
References
Gas-phase synthesis of morpholine from diethylene glycol and ammonia | OSTI.gov |[Link]
Thermally stable Cu-Ni-Zn alloy catalysts for the efficient synthesis of morpholine from diethylene glycol | Journal of Alloys and Compounds |[Link]
Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface | Green Chemistry (RSC Publishing) | [Link]
Catalytic amination of diethylene glycol with tertiarybutylamine over Ni-Al2O3 catalysts | ResearchGate | [Link]
Technical Support Center: Troubleshooting Diastereoselectivity in Photocatalytic Morpholine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve stereochemical and yield-related challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve stereochemical and yield-related challenges during the photocatalytic synthesis of morpholines.
Morpholines are privileged pharmacophores in FDA-approved drugs. However, achieving high diastereomeric ratios (d.r.) without relying on prefunctionalized reagents requires precise control over radical intermediates. This guide bridges theoretical mechanistic principles with field-proven experimental causality to ensure your protocols are robust, reproducible, and self-validating.
Mechanistic Workflow & Logic
Understanding the electron flow and intermediate stability is critical for troubleshooting. The synthesis of substituted 2-aryl morpholines via visible-light-mediated annulation relies on the precise timing of Single Electron Transfer (SET) and protonation events.
Q1: Why is my diastereomeric ratio (d.r.) low when synthesizing 2-aryl morpholines via photocatalytic annulation?A1: Low diastereoselectivity typically stems from insufficient stabilization of the radical cation intermediate or improper acid pairing. In this annulation, the rate-determining step is the formation of a radical cation on the A-ring. Using a strong Brønsted acid like Triflic acid (TfOH) is non-negotiable. TfOH protonates the substrate, which sterically and electronically guides the stereochemical outcome during the subsequent radical-radical combination step . If you use a weaker acid, the intermediate remains too flexible, leading to a racemic or low-d.r. mixture.
Q2: I am observing significant photocatalyst bleaching and low product yields. What is causing this degradation?A2: Catalyst degradation in morpholine synthesis usually occurs due to product-induced quenching. Morpholines are electron-rich amines; once formed, the unprotonated product can undergo undesired reversible oxidation by the excited photocatalyst, leading to off-cycle degradation. The addition of TfOH immediately traps the newly formed morpholine as a protonated ammonium salt. This drastically increases its oxidation potential, rendering it inert to the photocatalyst and preserving the catalytic cycle .
Q3: My isolated morpholines are trapped in the kinetic (less stable) cis-diastereomeric form. How can I convert them to the thermodynamic trans-isomer?A3: You can correct the stereocenter post-synthetically using a visible-light-mediated reversible Hydrogen Atom Transfer (HAT) protocol. By employing a photocatalyst alongside a thiyl radical precursor, the system selectively abstracts the α-amino proton, generating a planar α-amino radical that effectively erases the existing stereocenter. When the thiol donates the hydrogen atom back, it approaches from the least sterically hindered face. Over multiple continuous cycles, the system reaches a thermodynamic equilibrium that heavily favors the more stable diastereomer 1.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, every step in these protocols includes a self-validating checkpoint. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Diastereoselective Photocatalytic Annulation of 2-Aryl Morpholines
Imine Condensation: Combine 2-benzyloxy-1-ethanamine and benzaldehyde neat at room temperature.
Self-Validation Check: Take an NMR aliquot after 2 hours. The aldehyde proton peak (~10.0 ppm) must completely disappear, replaced by the imine C-H peak (~8.3 ppm). Proceeding with unreacted aldehyde will poison the photocatalyst.
Reaction Setup: In an oven-dried vial under a nitrogen atmosphere, combine the preformed imine (1.0 equiv), alkene (1.5 equiv), photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 2 mol%), Lewis acid, and TfOH (1.2 equiv) in degassed acetonitrile.
Degassing: Sparge the mixture with dry N2 for 15 minutes. Oxygen is a potent triplet state quencher and will halt the SET process.
Irradiation: Irradiate the vial using 440-450 nm blue LEDs at room temperature for 16 hours. Use a cooling fan to maintain ambient temperature, as thermal runaway can erode diastereoselectivity.
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TfOH salt. Extract with EtOAc. Purify via flash column chromatography to isolate the diastereomerically enriched morpholine.
Protocol B: Visible-Light-Mediated Epimerization to Stable Isomers
Setup: In a nitrogen-filled glovebox, combine the kinetically formed morpholine stereoisomer (1.0 equiv), Ir(ppy)3 photocatalyst (1 mol%), and triisopropylsilanethiol (10 mol%) in dichloroethane (DCE).
Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs for 12-18 hours.
Self-Validation Check: Monitor the reaction via GC-MS or LC-MS. The mass of the product will remain identical, but the retention time will shift as the photostationary state is reached. Stop irradiation once the peak ratio stabilizes (typically >90:10 in favor of the thermodynamic product).
Purification: Concentrate the mixture under reduced pressure and purify via basic alumina chromatography to recover the stable diastereomer.
Quantitative Data Analysis
The following tables summarize the causality between reagent selection, photocatalyst properties, and the resulting experimental outcomes.
Table 1: Impact of Acid Additives on Annulation Yield and Diastereoselectivity
Insufficient acidity leads to partial product quenching.
Acetic Acid (AcOH)
Low (Bleaching)
<10
N/A
Fails to protect the morpholine product from SET oxidation.
None
Low
0
N/A
Radical cation intermediate fails to form reliably.
Table 2: Photocatalyst Evaluation for Reversible HAT Epimerization
Photocatalyst
Excited State E1/2 (V)
Conversion to Stable Isomer (%)
Observation
Ir(ppy)3
+0.31
95
Optimal redox matching; high stereocontrol.
Ru(bpy)3Cl2
+0.77
40
Insufficient triplet energy for efficient HAT cycling.
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6
+1.21
15
Over-oxidation leads to substrate degradation.
References
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Source: Journal of the American Chemical Society / National Institutes of Health (NIH)
Technical Support Center: Synthesis of C-Substituted Morpholine Derivatives
Welcome to the technical support center for the synthesis of C-substituted morpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of C-substituted morpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. C-substituted morpholines are integral components of numerous biologically active compounds and approved drugs, yet their synthesis presents a unique set of challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Navigating Synthetic Hurdles
This section addresses common problems encountered during the synthesis of C-substituted morpholines, offering potential causes and actionable solutions.
Low or No Product Yield
Low yields are a frequent frustration in morpholine synthesis.[4] The root cause can often be traced back to several factors:
Potential Cause
Troubleshooting & Optimization
Incomplete Reaction
Extend the reaction time and monitor progress using techniques like TLC or GC. Consider a moderate increase in temperature, as some cyclization reactions require significant thermal energy.[4][5]
Suboptimal Reagent Stoichiometry
Carefully optimize the molar ratios of your starting materials and reagents. An excess of one reactant may lead to side product formation.[4][6]
Catalyst Inactivity or Poisoning
If using a catalyst, ensure it is fresh and active. Impurities in starting materials or solvents can poison catalysts.[5] Consider catalyst regeneration or using a fresh batch.
Inefficient Ring Closure
The key ring-forming step is often the most challenging. The choice of base, solvent, and temperature is critical for efficient cyclization. For intramolecular Williamson ether-type syntheses, a strong, non-nucleophilic base is often required to deprotonate the alcohol without competing in other reactions.
Poor Product Isolation
Morpholine derivatives, especially those with polar substituents, can be highly water-soluble, leading to significant losses during aqueous workups.[4] Employ techniques like continuous extraction or saturation of the aqueous layer with salt (salting out) to improve recovery.
Poor Diastereoselectivity
Controlling the stereochemistry of substituents on the morpholine ring is a primary challenge, particularly for 2,3-, 2,5-, 2,6-, and 3,5-disubstituted derivatives.[7][8][9]
Substitution Pattern
Common Issues & Solutions
cis/trans Isomer Mixtures
The relative stereochemistry is often determined during the ring-closing step. The transition state geometry dictates the final stereochemical outcome. For instance, in Pd-catalyzed carboamination reactions to form cis-3,5-disubstituted morpholines, a boat-like transition state is proposed to be favored.[10] Modifying the catalyst, ligands, or reaction conditions can sometimes influence the favored transition state and improve diastereoselectivity.
Epimerization
If a stereocenter is adjacent to a carbonyl group (e.g., in a morpholinone intermediate), epimerization can occur under basic or acidic conditions. A strategy of "de-epimerization," where an undesired diastereomer is converted to the desired one under equilibrating conditions, can be a powerful tool.[11]
Lack of Stereocontrol in Acyclic Precursors
The stereochemistry of the final cyclic product is often set by the stereocenters in the acyclic precursor. Ensure that the starting materials (e.g., amino alcohols, epoxides) are of high enantiomeric purity.[12]
Formation of Significant Side Products
The presence of multiple reactive functional groups can lead to a variety of undesired side reactions.[4][5]
Side Product Type
Mitigation Strategies
N-Alkylation vs. O-Alkylation
In syntheses involving amino alcohols, competition between N- and O-alkylation can occur. The use of appropriate protecting groups is crucial to direct the reaction to the desired pathway.[13][14][15] For example, protecting the amine with a Boc or Cbz group will favor O-alkylation.
Dimerization or Polymerization
Under harsh reaction conditions, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at higher dilution can favor the formation of the monomeric cyclic product.
Elimination Reactions
If a good leaving group is present beta to a proton, elimination can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases. Milder reaction conditions and more nucleophilic bases can sometimes favor substitution.
Heck Arylation
In Pd-catalyzed reactions involving aryl halides and alkenes, competing Heck arylation can be a significant side reaction, especially with electron-deficient N-aryl groups.[10] Optimization of the palladium catalyst and ligands is critical to favor the desired carboamination pathway.
Difficulty with Protecting Groups
Protecting groups are often essential for the successful synthesis of complex C-substituted morpholines, but they can also introduce their own set of challenges.[13][14][15]
Issue
Solution
Difficult Deprotection
Some protecting groups, like the tosyl (Ts) group on nitrogen, can be notoriously difficult to remove.[12] Harsh deprotection conditions may affect other functional groups in the molecule. Consider using alternative protecting groups that can be removed under milder conditions (e.g., Boc, Cbz).
Protecting Group Migration
In some cases, protecting groups can migrate from one functional group to another under certain reaction conditions. For example, N-to-O Boc migration has been observed.[16] Careful selection of reaction conditions is necessary to prevent this.
Orthogonal Protection
When multiple functional groups need to be protected and deprotected at different stages of a synthesis, an orthogonal protecting group strategy is required.[15] This means that each protecting group can be removed selectively without affecting the others.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of C-substituted morpholines?
The most common starting materials are 1,2-amino alcohols, aziridines, and epoxides.[4][17] The choice of starting material often depends on the desired substitution pattern and the availability of chiral precursors. For example, enantiomerically pure amino alcohols are excellent starting points for the synthesis of chiral morpholines.[7][10]
Q2: How can I achieve stereoselective synthesis of a specific morpholine isomer?
Stereoselectivity can be achieved through several strategies:
Substrate Control: Using enantiomerically pure starting materials like amino alcohols or epoxides to introduce the desired stereocenters.[12][18][19]
Reagent Control: Employing chiral catalysts or auxiliaries to induce stereoselectivity.[20][21]
Intramolecular Reactions: Designing syntheses where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclization reaction. Reductive etherification is one such powerful method.[7]
Q3: My cyclization reaction to form the morpholine ring is not working. What should I try?
First, re-evaluate your reaction conditions.
Solvent: A polar aprotic solvent like THF or DMF is often effective for intramolecular SN2 reactions.
Base: Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes elimination or other side reactions. Sodium hydride (NaH) is a common choice for alcohol deprotonation.[22]
Temperature: Some cyclizations require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or side product formation.
Leaving Group: A good leaving group (e.g., tosylate, mesylate, or halide) on the electrophilic carbon is essential.
Q4: I am having trouble purifying my C-substituted morpholine derivative. Any tips?
Purification can be challenging due to the polarity and basicity of the morpholine nitrogen.
Chromatography: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking and improve peak shape.
Extraction: As mentioned earlier, for water-soluble morpholines, salting out and continuous extraction can improve recovery from aqueous layers.[4]
Crystallization: If your product is a solid, crystallization is an excellent purification method. Screening different solvents is key to finding suitable conditions.
Q5: Are there any "green" or more sustainable methods for synthesizing C-substituted morpholines?
Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some examples include:
Catalytic Methods: Using catalytic amounts of metals like palladium, copper, or iron instead of stoichiometric reagents reduces waste.[8][10][20][21]
One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces solvent usage and purification steps.[17][20][23]
Photocatalysis: Visible-light-mediated reactions can often be performed under milder conditions.[9]
III. Experimental Protocols & Visualizations
Example Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination
This protocol is adapted from a method for the synthesis of cis-3,5-disubstituted morpholines.[10]
Materials:
O-allyl ethanolamine derivative (substrate)
Aryl or alkenyl bromide
Sodium tert-butoxide (NaOtBu)
Palladium(II) acetate (Pd(OAc)₂)
Tri(2-furyl)phosphine (P(2-furyl)₃)
Toluene (anhydrous)
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the O-allyl ethanolamine derivative (1.0 equiv), aryl or alkenyl bromide (2.0 equiv), and NaOtBu (2.0 equiv).
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and P(2-furyl)₃ (8 mol %) in anhydrous toluene.
Add the catalyst solution to the Schlenk tube containing the reactants.
Seal the tube and heat the reaction mixture at 105 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Strategies for controlling stereoselectivity.
IV. References
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1581–1584. [Link]
D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(11), 4209–4214. [Link]
Gharpure, S. J., & Prasad, J. V. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(24), 10325–10331. [Link]
Piotrowski, D. W., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 903–908. [Link]
Ciufolini, M. A., & Tan, D. S. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]
Penso, M., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 654–657. [Link]
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(18), 4858–4861. [Link]
Wang, Z., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 644–649. [Link]
Kim, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3745. [Link]
D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(11), 4209–4214. [Link]
Penso, M., et al. (2001). A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol. Synthesis, 2001(11), 1731–1736. [Link]
Piotrowski, D. W., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 903-908. [Link]
Ciufolini, M. A., & Tan, D. S. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(6), 1045-7. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]
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A Comparative Guide to Chiral Auxiliaries: Evaluating 2-((Methylthio)methyl)morpholine Analogs Against Established Reagents
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, chiral auxiliaries have served as a foundational strategy, enabling chemists to construct compl...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, chiral auxiliaries have served as a foundational strategy, enabling chemists to construct complex, enantiomerically pure molecules that are the bedrock of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides a comparative analysis of established, high-performance chiral auxiliaries—namely Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones—and evaluates them against the potential of emerging chiral morpholine-based scaffolds, using the diastereoselective synthesis of a 2-((methylthio)methyl)morpholine analog as a case study.
The core principle of a chiral auxiliary is the temporary covalent attachment of an enantiopure molecule to a prochiral substrate.[3] This creates a chiral environment that sterically and/or electronically biases the approach of a reagent to one of two diastereotopic faces, resulting in the preferential formation of one diastereomer. Following the transformation, the auxiliary is cleaved and can ideally be recovered, transferring its chiral information to the product.[4]
The Gold Standard: Widely Adopted Chiral Auxiliaries
The utility of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the predictability of the outcome, the breadth of its applicability, the ease of its attachment and removal, and the potential for its recovery and reuse. The following auxiliaries have become benchmarks in the field due to their exceptional performance across these metrics.
Developed by David A. Evans and his group in the 1980s, chiral oxazolidinones are among the most reliable and extensively used auxiliaries for stereoselective synthesis.[5][] Derived from readily available amino alcohols, they are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[7][8][9]
Mechanism of Stereocontrol:
The power of Evans' auxiliaries lies in the formation of a rigid, chelated (Z)-enolate. Acylation of the oxazolidinone followed by deprotonation with a suitable base (e.g., LDA or NaHMDS) generates a planar enolate.[2] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or phenyl group) effectively shields one face of the enolate. This steric hindrance forces the incoming electrophile to approach from the less-hindered face, leading to highly predictable and diastereoselective C-C bond formation.[8]
Caption: Steric hindrance from the C4 substituent directs electrophilic attack.
Performance:
Evans' auxiliaries consistently deliver excellent diastereoselectivities, often exceeding 95% d.e. for a wide range of alkylation and aldol reactions.[4] The stereochemical outcome is highly predictable based on the enolate geometry and the auxiliary's stereochemistry.
Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a broad range of carboxylic acid derivatives.[10][11] A key advantage is that pseudoephedrine is an inexpensive, naturally occurring amino alcohol available in both enantiomeric forms.[12] However, its use is complicated in some regions due to restrictions related to its potential for illicit use.[13]
Mechanism of Stereocontrol:
The substrate is first converted to a tertiary amide with pseudoephedrine. Upon treatment with a strong base like LDA, a highly rigid (Z)-enolate is formed. The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a stable six-membered, chair-like transition state.[12] This conformation, combined with the steric bulk of the phenyl group, effectively blocks one face of the enolate, directing alkylation to the opposite face with high fidelity.[10] The presence of lithium chloride is often crucial for achieving high stereoselectivity and rapid reaction times.[13]
Caption: A rigid, chelated enolate ensures high facial selectivity.
Performance:
The Myers' auxiliary demonstrates exceptional performance, particularly for the alkylation of α-branched and unbranched amides, often providing diastereomeric excesses greater than 95%.[10][14] A significant advantage is the typically crystalline nature of the amide products, which can often be purified to >99% d.e. by a single recrystallization. The auxiliary can be cleaved under acidic or basic conditions to yield carboxylic acids, or reduced to provide alcohols.[13]
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful strategy for the asymmetric α-alkylation of ketones and aldehydes.[15][16] The auxiliaries, (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP and RAMP), are derived from (S)-proline and (R)-glutamic acid, respectively.[]
Mechanism of Stereocontrol:
The carbonyl compound is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with LDA forms a lithium azaenolate. The key to stereocontrol is the chelation of the lithium cation by the nitrogen atom of the hydrazone and the oxygen atom of the methoxymethyl side chain.[17] This creates a rigid, bicyclic-like structure that blocks one face of the azaenolate, forcing the electrophile to approach from the sterically accessible side.[15][17]
Caption: Chelation control in the azaenolate directs alkylation.
Performance:
This method provides access to α-alkylated ketones and aldehydes with very high enantiomeric excess (often >95% e.e.) after cleavage.[16] The auxiliary is typically removed by ozonolysis or hydrolysis.[15] The reaction conditions can be harsh, often requiring very low temperatures (-78 °C to -95 °C).[18]
An Emerging Alternative: Chiral Morpholine and Thiomorpholine Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, and the development of stereoselective syntheses for its derivatives is an active area of research.[19][20] While not a widely commercialized auxiliary, the chiral morpholine backbone can be used to direct stereoselective transformations, as demonstrated in the synthesis of 2-methylthiomorpholine analogs.[21]
Mechanism of Stereocontrol:
In this example, a chiral thiomorpholin-3-one scaffold, derived from an amino acid, serves as the stereodirecting template. Deprotonation at the C2 position with a strong base like LDA generates a chiral enolate. The inherent chirality of the thiomorpholinone ring, particularly the bulky substituent at C5 (e.g., a phenyl group), creates a sterically biased environment. This directs the incoming electrophile (dimethyl disulfide) to the face opposite the C5 substituent, leading to the diastereoselective formation of the 2-methylthio product.[21]
Caption: Stereocontrol via a chiral thiomorpholinone scaffold.
Performance:
Literature on analogous systems reports high diastereomeric ratios for alkylations on chiral morpholinone and thiomorpholinone scaffolds, with typical values ranging from 95:5 to 98:2.[21] This demonstrates that the rigid, chiral heterocyclic framework is effective at inducing facial selectivity. The auxiliary, in this case the entire chiral molecule, can be further modified. For instance, reduction of the carbonyl group yields the final 2-((methylthio)methyl)morpholine analog.[21]
Comparative Analysis & Data Summary
The choice of a chiral auxiliary is a multi-faceted decision based on the specific synthetic challenge. While the established auxiliaries offer predictability and a wealth of literature support, emerging scaffolds show promise for specific applications.
Excellent for alkylation, crystalline products, low cost
Excellent for ketones/aldehydes, high e.e.
Access to chiral morpholine products
Disadvantages
Less effective for α,α-disubstitution
Restricted substance, harsh cleavage
Harsh cleavage (O₃), low temp required
Less studied, limited scope data
Experimental Protocols
The following are representative protocols that illustrate the application of these auxiliaries. Safety precautions should always be taken when working with pyrophoric reagents (n-BuLi, LDA) and strong bases. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents.
This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.[4]
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propanoyl chloride (1.1 eq). Stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
Enolate Formation & Alkylation: Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir for 2-4 hours at -78 °C.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Auxiliary Cleavage: The auxiliary can be removed by treating the alkylated product with lithium borohydride (LiBH₄) in THF/water to yield the corresponding chiral alcohol.
This protocol is based on the synthesis of a precursor to a 2-((methylthio)methyl)morpholine analog.[21]
Enolate Formation: To a solution of the chiral N-protected 5-phenyl-thiomorpholin-3-one (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
Electrophilic Thiolation: Add dimethyl disulfide (MeSSMe) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
Workup: Quench the reaction by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purification & Analysis: Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Subsequent Reduction: The resulting 2-methylthio-substituted thiomorpholin-3-one can be reduced with a reagent like lithium aluminum hydride (LiAlH₄) to yield the final (2S,5R)-5-Phenyl-2-(methylthio)thiomorpholine.[21]
Conclusion
Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones remain the cornerstones of chiral auxiliary-based asymmetric synthesis, each with a well-defined scope and a proven track record of providing exceptionally high levels of stereocontrol.[1] They are reliable, predictable, and supported by decades of research.
The exploration of chiral morpholine and thiomorpholine scaffolds, while less mature, represents an interesting direction in the field. The high diastereoselectivity observed in the α-thiolation of a chiral thiomorpholinone demonstrates the potential of these rigid heterocyclic systems to serve as effective stereodirecting groups.[21] While they may not replace the "big three" for general-purpose asymmetric alkylations, they offer a direct route to valuable, enantiomerically enriched morpholine-containing structures, which are of significant interest in medicinal chemistry.[19][22] The choice of auxiliary will always be guided by the specific molecular target, but a thorough understanding of the mechanisms and performance of both established and emerging reagents is critical for the rational design of any successful asymmetric synthesis.
References
Benchchem. The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016,6, 30498-30551.
Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
Benchchem. Application Note: Stereoselective Synthesis of 2-Methylthiomorpholine Analogs.
Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
Benchchem. The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide.
RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
Benchchem. The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide.
ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
Branco, L. C., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1625. Available at: [Link]
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. Available at: [Link]
Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]
Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. Available at: [Link]
ResearchGate. SAMP – A Versatile Auxiliary in Asymmetric Synthesis. Available at: [Link]
ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
SynArchive. Myers Asymmetric Alkylation. Available at: [Link]
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15068–15073. Available at: [Link]
Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]
Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl).
Benchchem. Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
Google Patents. Preparation method of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-acetone.
Google Patents. CN102659717A - Synthetic method of 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone.
Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]
Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of the American Chemical Society, 138(42), 14059–14065. Available at: [Link]
Lin, H., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. Forensic Science International, 360, 112074. Available at: [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15068-15073. Available at: [Link]
As a Senior Application Scientist specializing in targeted therapeutics, I frequently observe that while the morpholine ring is a privileged scaffold for lipid kinases, its inherent promiscuity requires stringent validat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in targeted therapeutics, I frequently observe that while the morpholine ring is a privileged scaffold for lipid kinases, its inherent promiscuity requires stringent validation architectures. The morpholine oxygen acts as a critical hydrogen-bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[1]. However, early-generation morpholine derivatives often resulted in pan-PI3K inhibition, leading to off-target toxicities.
To validate a novel morpholine compound , we must objectively benchmark its biological activity against both established morpholine pan-inhibitors and advanced non-morpholine isoform-selective alternatives. This guide details the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required to prove a novel compound's efficacy and selectivity.
Mechanistic Rationale & Pathway Targeting
The Phosphatidylinositol 3-Kinase (PI3K) pathway is a primary target for morpholine-based compounds. Dysregulation of the PI3K/AKT/mTOR axis is a hallmark of numerous malignancies. Effective validation requires proving that the novel compound not only binds the target but successfully interrupts this specific signaling cascade without cross-reacting with parallel kinase networks.
PI3K/AKT/mTOR signaling cascade and the targeted inhibition mechanism of morpholine compounds.
Comparative Performance Data
To establish superiority, a novel morpholine candidate must be profiled against industry standards. Below is a comparative analysis of in vitro kinase activity (IC₅₀) using [2] as the first-generation morpholine benchmark, and [3] as the non-morpholine, highly selective PI3Kα benchmark.
Inhibitor Profile
Scaffold Architecture
PI3Kα IC₅₀ (nM)
PI3Kβ IC₅₀ (nM)
PI3Kδ IC₅₀ (nM)
PI3Kγ IC₅₀ (nM)
Buparlisib (BKM120)
Morpholine (Pan-Inhibitor)
52
166
116
262
Alpelisib (BYL719)
Non-Morpholine (Thiazole)
5
1200
290
250
Novel Candidate X
Substituted Morpholine
4.2
>1500
>1000
>1000
Causality of the Data:
Buparlisib's basic morpholine core fits neatly into the highly conserved ATP-binding pocket across all Class I PI3K isoforms, resulting in its pan-inhibitory profile. Alpelisib achieves selectivity by exploiting non-conserved residues outside the immediate hinge region. For "Novel Candidate X" to be viable, structural modifications to the morpholine ring (e.g., bulky functional group substitutions) must selectively clash with the binding pockets of the β, δ, and γ isoforms while maintaining the critical hydrogen bond in the α isoform.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. To validate the data presented above, we utilize the [4].
Why ADP-Glo? Traditional radiometric assays pose safety hazards, while standard ATP-depletion assays suffer from high background noise. Because morpholine compounds are ATP-competitive, testing them at artificially low ATP concentrations yields falsely potent IC₅₀ values. ADP-Glo depletes unreacted ATP prior to detection, allowing us to use physiological ATP concentrations (up to 1 mM) to accurately determine competitive inhibition kinetics.
This protocol is designed as a self-validating system. It includes a mandatory Quality Control (QC) gate to ensure assay robustness before data analysis.
Step 1: Reagent & Substrate Preparation
Prepare 1X PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA).
Critical Causality Step: Prepare the lipid substrate (PIP2:3PS) at 0.05 mg/mL. Lipids must be extensively vortexed or sonicated for 1 minute to form uniform micelles. Inadequate micelle formation leads to biphasic enzyme kinetics and high well-to-well variability.
Step 2: Compound Titration & Reaction Assembly
Serially dilute the novel morpholine compound, Buparlisib (positive control), and DMSO (vehicle/negative control) in a 384-well low-volume white plate (0.5 µL per well).
Add 4 µL of the PI3K Enzyme/Lipid Substrate mixture to the wells.
Initiate the reaction by adding 0.5 µL of 250 µM ultra-pure ATP.
Incubate at room temperature for 60 minutes.
Step 3: ATP Depletion & ADP Detection
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. This step terminates the kinase reaction and completely depletes the remaining unreacted ATP, eliminating background luminescence.
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light.
Read luminescence on a microplate reader (e.g., Tecan Spark).
Step 4: Self-Validation & QC Gate
Calculate the Z'-Factor: Using the DMSO vehicle controls (max signal) and no-enzyme controls (min signal), calculate the Z'-factor.
Validation Rule: The assay is only considered valid, and IC₅₀ curves can only be plotted, if the Z'-factor is ≥ 0.5 . Furthermore, the IC₅₀ of the reference control (Buparlisib) must fall within ±3-fold of its historical benchmark (52 nM).
Validation Workflow Architecture
To ensure comprehensive validation of a novel morpholine compound, the biochemical assay described above must be integrated into a broader, sequential screening funnel.
Self-validating screening workflow for novel morpholine-based kinase inhibitors.
By strictly adhering to this comparative and self-validating framework, researchers can confidently differentiate novel, highly selective morpholine candidates from early-generation pan-inhibitors, accelerating the path toward safer, targeted clinical therapeutics.
References
Importance of the Morpholine Ring in PI3K Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Enantioselective Synthesis of Morpholine Analogs: A Comparative Guide to Modern Catalytic Strategies
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Morpholines and their analogs (e.g., thiomorpholines, piperazines) are privileged scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide
Executive Summary
Morpholines and their analogs (e.g., thiomorpholines, piperazines) are privileged scaffolds in medicinal chemistry, frequently serving as pharmacokinetic modulators and key pharmacophores in therapeutics. The introduction of chiral centers at the C2 or C3 positions significantly alters their 3D vector space, often drastically improving target binding affinity. However, traditional chiral resolution methods are highly inefficient and suffer from poor atom economy.
As a Senior Application Scientist, I have evaluated three leading state-of-the-art methodologies for the enantioselective synthesis of morpholine analogs: Transition-Metal Tandem Catalysis , Organocatalytic De Novo Synthesis , and Biocatalytic Imine Reduction . This guide provides an objective comparison of these strategies, detailing the mechanistic causality behind experimental choices, self-validating step-by-step protocols, and comparative performance data to help you select the optimal route for your drug development workflow.
Transition-Metal Tandem Catalysis (Ti/Ru)
Mechanistic Causality
Developed by , this one-pot tandem approach bypasses the isolation of unstable intermediates[1]. The causality of the design is elegant: a highly oxophilic bis(amidate)bis(amido)titanium precatalyst first drives the intramolecular hydroamination of ether-containing aminoalkynes to form a cyclic imine[2]. Without workup, the system is immediately subjected to Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya ruthenium catalyst (RuCl). The exceptional enantiomeric excess (>95% ee) is not accidental; it is dictated by critical hydrogen-bonding interactions between the morpholine ether oxygen and the[(S,S)-Ts-DPEN] ligand of the Ru catalyst, which locks the transition state into a highly rigid conformation during hydride transfer[1].
Fig 1: Tandem Ti-hydroamination and Ru-ATH workflow for morpholine synthesis.
Protocol 1: Tandem Hydroamination & ATH
Self-Validating Step: Executing the first step in a N2-filled glovebox ensures the moisture-sensitive Ti-catalyst remains active, validating the subsequent ATH conversion rates.
In a glovebox, charge a 10 mL Schlenk tube with bis(amidate)bis(amido)Ti precatalyst (10 mol %) and the aminoalkyne substrate (0.3 mmol) dissolved in anhydrous toluene (0.5 mL).
Seal the tube, remove it from the glovebox, and heat at 110 °C for 14 h to ensure complete cyclization to the imine.
Cool to room temperature. Under a positive flow of N2, add RuCl (2 mol %) and an azeotropic mixture of formic acid/triethylamine (5:2, 0.2 mL) as the hydride donor.
Stir at room temperature for 14 h.
Quench with saturated aqueous Na2CO3, extract with dichloromethane, and purify via flash chromatography.
Organocatalytic De Novo Synthesis
Mechanistic Causality
When starting from simple achiral aldehydes, the organocatalytic approach by provides a robust pathway to C2-functionalized morpholines[3]. The core logic relies on setting the stereocenter immediately via MacMillan/Jørgensen-type α-chlorination using N-chlorosuccinimide (NCS)[4]. The bulky chiral secondary amine catalyst sterically shields one face of the enamine intermediate, dictating the trajectory of the incoming electrophilic chlorine. Immediate reduction with NaBH4 traps the configurationally stable 2-chloro alcohol[4]. Subsequent reductive amination with an amino alcohol followed by base-induced cyclization preserves the enantiopurity (75–98% ee)[5].
Protocol 2: Organocatalytic Route
Self-Validating Step: Immediate in situ reduction of the α-chloro aldehyde prevents epimerization at the newly formed stereocenter, ensuring the final ee% accurately reflects the initial catalytic selectivity.
To a solution of aldehyde (1.0 equiv) and chiral imidazolidinone catalyst (10 mol %) in CH2Cl2 at -20 °C, add NCS (1.1 equiv). Stir until complete consumption of the aldehyde is observed via TLC.
Immediately add NaBH4 (2.0 equiv) and MeOH. Stir for 30 min, then quench with H2O and extract to isolate the 2-chloro alcohol.
Perform reductive amination by reacting the 2-chloro alcohol with an N-benzyl amino alcohol in the presence of NaBH(OAc)3.
Induce cyclization by treating the resulting intermediate with NaH in THF at 0 °C to afford the C2-substituted morpholine.
Biocatalytic Reduction of Thiomorpholine Analogs (IREDs)
Mechanistic Causality
For sulfur-containing analogs (thiomorpholines), transition-metal catalysts often suffer from severe catalyst poisoning due to strong metal-sulfur coordination. elegantly bypassed this limitation by utilizing Imine Reductases (IREDs)[6]. The causality here is rooted in enzyme-substrate specificity: the IRED active site perfectly accommodates the 3,6-dihydro-2H-1,4-thiazine ring, facilitating a highly stereospecific hydride transfer from NADPH[6]. To make the system economically viable and self-sustaining, a Glucose Dehydrogenase (GDH) coupled with glucose is used to continuously regenerate NADPH in situ, driving the equilibrium forward while maintaining mild aqueous conditions[6].
Fig 2: Biocatalytic IRED reduction cycle with GDH-mediated NADPH regeneration.
Protocol 3: Biocatalytic IRED Reduction
Self-Validating Step: The use of a precisely buffered co-solvent system (methanol/phosphate buffer) ensures lipophilic substrate solubility without denaturing the enzyme's tertiary structure.
Prepare a reaction mixture containing the thiazine substrate (10 mM) in a potassium phosphate buffer (100 mM, pH 7.0) with 5% v/v methanol.
Add NADP+ (1 mM), D-glucose (50 mM), and GDH (24 U/mL) to establish the regeneration cascade.
Introduce the specific IRED enzyme (e.g., 1.2 mg/mL cell-free extract).
Incubate the mixture at 30 °C for 24 h with orbital shaking (120 rpm).
Terminate the reaction by adding EtOAc, extract the organic layer, dry over Na2SO4, and analyze conversion and ee% via chiral SFC-HPLC.
Comparative Performance Data
To aid in strategic decision-making, the following table synthesizes the quantitative performance metrics of the three methodologies.
The selection of an enantioselective synthesis route for morpholine analogs hinges on the specific atom-composition of the target and the available laboratory infrastructure. Transition-metal tandem catalysis offers the most rapid access to 3-substituted morpholines with exceptional ee%, provided glovebox capabilities are available. Conversely, the organocatalytic route is highly modular for C2-substitutions starting from basic, inexpensive building blocks. Finally, for thiomorpholines where metal poisoning is a severe risk, biocatalytic IRED systems provide an elegant, green, and highly selective alternative.
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. URL:[Link]
O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2910-2913. URL:[Link]
Nonnhoff, J., Stammler, H.-G., & Gröger, H. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11480-11491. URL:[Link]
Evaluating the Efficacy of Morpholine Synthesis Routes: A Comparative Guide
As a Senior Application Scientist, evaluating the synthetic routes for morpholine—a privileged heterocyclic scaffold featuring both amine and ether functional groups—requires a rigorous analysis of scalability, thermodyn...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the synthetic routes for morpholine—a privileged heterocyclic scaffold featuring both amine and ether functional groups—requires a rigorous analysis of scalability, thermodynamic drivers, and environmental impact. Morpholine is ubiquitous in drug discovery, serving as a critical building block for therapeutics like linezolid and gefitinib, and as a versatile solvent in industrial organic chemistry[1].
This guide objectively compares the four primary synthetic pathways for morpholine and its derivatives, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure reproducibility in your laboratory or pilot plant.
Comparative Analysis of Synthesis Routes
Acid-Catalyzed Dehydration of Diethanolamine (DEA)
The legacy industrial and common lab-scale method involves the cyclodehydration of diethanolamine (DEA) using concentrated sulfuric acid or oleum (fuming sulfuric acid)[2].
Mechanistic Causality: The strong acid protonates the hydroxyl groups of DEA, forming a bis-sulfate ester intermediate. High thermal energy (150–250 °C) drives an intramolecular SN2 cyclization, expelling sulfuric acid to form a morpholinium salt[2]. The use of oleum is highly preferred over standard aqueous H2SO4 because the free SO3 acts as a chemical desiccant, aggressively consuming the water generated during esterification. This drives the equilibrium forward, significantly reducing reaction time and increasing yield[2].
Catalytic Amination of Diethylene Glycol (DEG)
This is the modern industrial standard for bulk morpholine production due to the lower cost of DEG compared to DEA.
Mechanistic Causality: DEG is reacted with ammonia gas under high pressure (30–400 atm) and temperature (150–400 °C) over a metal catalyst (typically Ni, Cu, or Co on an alumina carrier)[3]. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, which undergoes reductive amination with NH3, followed by a second intramolecular amination to close the ring[3].
Amination of Bis(2-chloroethyl) ether
An older alternative route involves the reaction of bis(2-chloroethyl) ether with aqueous ammonia[4].
Mechanistic Causality: This proceeds via a direct double nucleophilic substitution (SN2). While mechanistically straightforward, it is heavily disfavored in modern settings due to the generation of stoichiometric ammonium chloride waste and the reliance on highly toxic, halogenated precursors[4],[5].
Modern Green Synthesis via Ethylene Sulfate
Recent advancements (e.g., Ortiz et al., J. Am. Chem. Soc. 2024) have introduced a redox-neutral, highly stereoselective protocol converting 1,2-amino alcohols to morpholines using ethylene sulfate[6].
Mechanistic Causality: Ethylene sulfate acts as a highly reactive dielectrophile. The reaction proceeds via a clean SN2 monoalkylation to form a zwitterionic intermediate, followed by base-mediated (tBuOK) ring closure[6]. This avoids harsh acids, high pressures, and halogenated waste, making it the premier choice for synthesizing complex, substituted morpholine derivatives in drug discovery.
Quantitative Data Comparison
The following table summarizes the performance metrics, operational conditions, and scalability of each synthetic route to aid in strategic decision-making.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a physical or thermodynamic checkpoint to verify success before proceeding.
Protocol A: Lab-Scale Synthesis via DEA Dehydration
Target: Unsubstituted Morpholine Free Base
Acidification & Esterification: Add 62.5 g of diethanolamine to a round-bottom flask equipped with a thermocouple and distillation apparatus. Slowly add 1.67 equivalents of 20% oleum[2].
Self-Validation Checkpoint: The reaction is highly exothermic. A failure to observe a rapid internal temperature spike indicates degraded or overly hydrated acid reagents.
Cyclodehydration: Heat the mixture to an internal temperature of 180–235 °C and maintain for 0.5 to 1.5 hours[2].
Self-Validation Checkpoint: The internal temperature must strictly reach >180 °C. If the temperature plateaus around 100–150 °C, water is still present in the system, stalling the SN2 cyclization.
Neutralization: Cool the highly acidic paste to 60 °C. Slowly add a concentrated NaOH solution until the pH exceeds 11.
Self-Validation Checkpoint: The mixture will physically separate into a dense aqueous sodium sulfate layer and a lighter organic morpholine layer.
Purification: Isolate the organic layer and dry over potassium hydroxide (KOH) or sodium metal for 1 hour, followed by fractional distillation[7].
Self-Validation Checkpoint: Pure morpholine distills sharply at 128–129 °C. A drifting boiling point or a fraction boiling below 126 °C indicates incomplete drying (water azeotrope) or the presence of low-molecular-weight amine cleavage products.
Protocol B: Green Synthesis of Substituted Morpholines
Target: 2- or 3-Substituted Morpholine Derivatives
N-Alkylation: Dissolve the chosen 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF). Add 1.0 equivalent of ethylene sulfate[6].
Self-Validation Checkpoint: 2-MeTHF selectively solubilizes the starting materials but not the product. The formation of a dense white precipitate visually confirms the successful formation of the zwitterionic intermediate.
Ring Closure: Add potassium tert-butoxide (tBuOK) to the suspension to deprotonate the hydroxyl group, triggering the second SN2 displacement[6].
Self-Validation Checkpoint: Complete dissolution of the zwitterionic precipitate and the subsequent formation of a fine, granular potassium sulfate salt indicates successful cyclization.
Workflow Visualizations
Caption: Logical Decision Tree for Selecting a Morpholine Synthesis Route
Caption: Mechanistic Workflow of Morpholine Synthesis via DEA Dehydration
References
Morpholine - Wikipedia
Source: Wikipedia
URL: [Link]
US2777846A - Process of producing morpholine from diethanolamine
Source: Google Patents
URL
US4739051A - Preparation of morpholine
Source: Google Patents
URL
Validation of mTOR Inhibition by Morpholine-Substituted Tetrahydroquinolines: A Comparative Technical Guide
As a Senior Application Scientist in oncology drug discovery, I approach the validation of novel kinase inhibitors not merely as a checklist of assays, but as a self-validating system of causal proofs. The mammalian targ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in oncology drug discovery, I approach the validation of novel kinase inhibitors not merely as a checklist of assays, but as a self-validating system of causal proofs. The mammalian target of rapamycin (mTOR) is a master regulator of cell growth, proliferation, and survival, making it a highly validated target in oncology[1]. Recently, morpholine-substituted tetrahydroquinolines (THQs) have emerged as highly potent mTOR inhibitors, with lead candidates like Compound 10e demonstrating exceptional efficacy in lung cancer models[2].
This guide objectively compares the performance of these novel THQ derivatives against standard-of-care alternatives (e.g., Everolimus) and provides the rigorous, step-by-step experimental protocols required to validate their mechanism of action.
Structural Rationale & Molecular Dynamics
The design of morpholine-substituted THQs is rooted in bioisosteric principles. Established mTOR inhibitors like PI-103, AZD8055, and dactolisib utilize specific scaffolds to anchor into the ATP-binding pocket[3]. By incorporating a THQ core, researchers leverage critical hydrogen bonding and π-stacking interactions within the mTOR active site[3].
Crucially, the addition of a morpholine moiety acts as a primary hinge-binding motif, while trifluoromethyl groups enhance penetration into hydrophobic pockets[2]. This structural synergy is the causal driver behind the compound's high selectivity and potency, as confirmed by 100-ns molecular dynamics (MD) simulations[2].
Fig 1: Logical relationship of structural moieties to mTOR binding and selectivity.
Comparative Efficacy Data
To benchmark the performance of morpholine-THQ derivatives, we must compare their in vitro cytotoxicity against standard agents. The data below highlights the exceptional potency of the synthesized derivatives, particularly Compound 10e, which significantly surpasses the efficacy of standard agents like Everolimus and 5-Fluorouracil in lung cancer models[2][4].
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Morpholine-THQ Derivatives
A robust validation strategy must separate direct enzymatic inhibition from upstream pathway modulation. The following protocols form a self-validating workflow: direct target engagement (in vitro) → intracellular signaling ablation (phospho-profiling) → phenotypic outcome (apoptosis).
Fig 2: Self-validating experimental workflow for confirming mTOR inhibition.
Protocol 1: Direct mTOR Kinase Activity Assay (In Vitro)
Objective: To prove that the THQ derivative directly binds and inhibits the isolated mTOR kinase domain.
Causality: Cellular assays cannot distinguish between direct mTOR inhibition and the inhibition of upstream activators (like PI3K or AKT). An in vitro biochemical assay isolates the variable, proving direct target engagement.
Step-by-Step Methodology:
Reagent Preparation: Reconstitute recombinant mTOR enzyme, ATP, and a physiological substrate (e.g., GFP-tagged 4E-BP1) in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Compound 10e and Everolimus (reference control) in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration <1%).
Reaction Initiation: Add the mTOR enzyme and substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.
ATP Addition: Initiate the kinase reaction by adding ATP at its predetermined Kₘ value (to ensure competitive inhibitors can be accurately assessed).
Detection: After 60 minutes, add a TR-FRET detection mixture (e.g., LanthaScreen Tb-anti-p4E-BP1 antibody and EDTA to stop the reaction).
Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.
Protocol 2: Cellular Phospho-Signaling Profiling
Objective: To confirm that direct kinase inhibition translates to the ablation of downstream signaling in living cells.
Causality: Direct binding in a biochemical assay does not guarantee cellular penetrance or stability. By measuring the phosphorylation status of direct mTORC1 (S6K, 4E-BP1) and mTORC2 (AKT Ser473) substrates, we validate intracellular target engagement.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed A549 cells in 6-well plates and incubate until 70% confluent. Treat cells with varying concentrations of Compound 10e (e.g., 0.01 µM, 0.03 µM, 0.1 µM) and Everolimus for 2 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. (Crucial: Phosphatase inhibitors prevent the artificial loss of phospho-signals during extraction).
Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block membranes in 5% BSA. Probe with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-AKT (Ser473), and GAPDH (loading control) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensity via densitometry to calculate the in-cell IC₅₀.
Fig 3: mTOR signaling pathway and dual inhibition nodes targeted by morpholine-THQ derivatives.
Objective: To demonstrate that the ablation of mTOR signaling induces the desired therapeutic phenotype (cell death)[4].
Causality: Target engagement is only clinically relevant if it drives a functional outcome. We use Annexin V/PI staining to differentiate between cytostatic growth arrest and true apoptotic cell death.
Step-by-Step Methodology:
Treatment: Treat A549 cells with Compound 10e at 1x, 2x, and 5x its IC₅₀ concentration for 48 hours.
Harvesting: Collect both floating (dead) and adherent cells using trypsin (ensure no EDTA is left, as it interferes with Annexin V binding).
Staining: Wash cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
Flow Cytometry: Analyze samples immediately using a flow cytometer. Gate for viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic cells (Annexin V+/PI+). Morpholine-THQ derivatives should demonstrate a dose-dependent induction of apoptosis[4].
Conclusion
The validation of morpholine-substituted THQs as mTOR inhibitors requires a multi-tiered approach. By combining structural rationale with rigorous, self-validating biochemical and cellular assays, we can confidently confirm compounds like 10e as potent, selective inhibitors capable of outperforming traditional agents in specific oncology models.
References
Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis
Source: Cancers (Basel). 2025 Feb 23;17(5):759.
URL: [Link]
A Senior Application Scientist's Guide to Aziridine-Epoxide Heterocoupling: A Comparative Analysis of Thermal and Copper-Catalyzed Methodologies
In the landscape of modern synthetic chemistry, the construction of complex nitrogen- and oxygen-containing heterocycles remains a cornerstone of drug discovery and development. Among these, the morpholine scaffold is pa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern synthetic chemistry, the construction of complex nitrogen- and oxygen-containing heterocycles remains a cornerstone of drug discovery and development. Among these, the morpholine scaffold is particularly prized for its favorable physicochemical and metabolic properties.[1] A powerful strategy for accessing densely substituted morpholines is the [3+3] annulative heterocoupling of aziridines and epoxides.[1] This guide provides an in-depth comparison of the two primary methodologies for achieving the key bond-forming step: direct thermal coupling and the more recently developed copper-catalyzed approach. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic targets.
The Fundamental Challenge: Reactivity and Selectivity
Aziridines, the nitrogen analogues of epoxides, are valuable three-membered heterocyclic building blocks.[2][3] However, their application as nucleophiles in ring-opening reactions with epoxides presents several inherent challenges.[4]
Nucleophilicity: N-H aziridines are significantly less nucleophilic than their acyclic amine counterparts, requiring forcing conditions to react with epoxides.[4]
Thermal Instability: The high temperatures often required for thermal coupling can lead to undesired side reactions, most notably the dimerization and oligomerization of the aziridine starting material.[4]
Steric Hindrance: The reaction is highly sensitive to steric bulk. As substitution on the epoxide increases, the thermal reaction becomes sluggish and often fails completely.[4]
These challenges have historically limited the scope of aziridine-epoxide heterocoupling, particularly for the synthesis of complex, highly substituted products.
Method 1: The Thermal Approach
The thermal heterocoupling represents the most straightforward, catalyst-free approach. It relies on the direct nucleophilic attack of the aziridine nitrogen onto one of the epoxide's electrophilic carbons.
Mechanism and Principle
The reaction proceeds via a classical S_N2 mechanism. The lone pair of the aziridine nitrogen attacks the least sterically hindered carbon of the epoxide ring, leading to concomitant ring-opening and the formation of a β-aziridinyl alcohol intermediate. This process requires significant thermal energy to overcome the activation barrier, especially given the modest nucleophilicity of the aziridine.
Scope and Limitations
The utility of the thermal method is largely confined to reactions involving monosubstituted epoxides .[4] In these cases, moderate to good yields of the desired aziridinyl alcohol can be achieved.[4][5]
However, the method's performance drops dramatically with more sterically demanding substrates. As documented by Murugesan et al., thermal conditions perform poorly for di- or trisubstituted epoxides, with reactions often failing to proceed or yielding complex mixtures arising from aziridine oligomerization.[4] This severely restricts its application in the synthesis of complex morpholine derivatives.
Method 2: Copper-Catalyzed Heterocoupling
To overcome the limitations of the thermal method, a copper-catalyzed protocol was developed. This approach enhances the nucleophilicity of the aziridine, enabling the reaction to proceed under milder conditions and with a significantly broader substrate scope.[4]
Mechanism and Principle
The copper-catalyzed reaction follows a distinct, multi-step pathway that avoids the need for high temperatures:
N-Metalation: The N-H aziridine is first deprotonated with a strong base, typically an organolithium reagent like LDA or tert-butyllithium, to form a highly reactive N-lithioaziridine.[4]
Transmetalation: The N-lithioaziridine is then treated with a copper(I) salt, such as copper cyanide (CuCN). This step is hypothesized to form a copper-amido species or a higher-order cuprate.[4]
Nucleophilic Attack: This newly formed organocopper species is a potent nucleophile that readily attacks the epoxide, even highly substituted ones, to furnish the β-aziridinyl alcohol.[4]
This catalytic cycle effectively decouples the need for thermal activation from the nucleophilic addition step, thereby preventing the unwanted aziridine polymerization pathways.
Scope and Limitations
The copper-catalyzed method represents a significant advance, demonstrating broad applicability where the thermal approach fails. It is highly effective for the coupling of aziridines with di- and trisubstituted epoxides , affording the corresponding aziridinyl alcohols in good to excellent yields (75-95% for many examples).[4] While the reaction is robust, its efficiency can be lower with highly substituted aziridines, which may be prone to base-mediated elimination side reactions.[4]
Comparative Analysis: Thermal vs. Copper-Catalyzed
The choice between these two methods is dictated almost entirely by the substitution pattern of the epoxide partner. The following table summarizes the key performance differences.
A Senior Application Scientist's Guide to Comparative Molecular Docking of Morpholine-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals In modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its presence in a molecule often confers advantageo...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its presence in a molecule often confers advantageous physicochemical properties, such as improved solubility, metabolic stability, and a balanced lipophilic-hydrophilic profile, which can enhance a compound's overall pharmacokinetic (ADME) properties.[1][3] This makes morpholine a cornerstone in the design of therapeutic agents, particularly enzyme inhibitors.[2][4][5] When developing a new series of morpholine-based inhibitors, a crucial early step is to predict how they will interact with their protein target. Molecular docking is a powerful computational method that serves this purpose, allowing for the rapid, in silico comparison of binding affinities and interaction patterns across a library of candidate compounds.[6][7]
This guide provides a comprehensive, technically-grounded workflow for conducting comparative molecular docking studies. It moves beyond a simple button-clicking protocol to explain the critical reasoning behind each step, ensuring that your results are not only generated but are also scientifically valid and interpretable. We will use the Phosphoinositide 3-kinase (PI3K) enzyme as our primary case study, as it is a well-established and clinically relevant target for many morpholine-containing inhibitors.[8][9]
Part 1: The Foundation - Causality Behind Experimental Preparation
The accuracy of any docking experiment is fundamentally dependent on the quality of the input structures.[10] Garbage in, garbage out is the rule. Therefore, meticulous preparation of both the protein receptor and the morpholine-based ligands is a non-negotiable first step.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to transform a raw PDB (Protein Data Bank) file, which is often a static, imperfect snapshot, into a chemically correct and computationally ready model.
Step-by-Step Methodology:
Structure Selection and Cleaning:
Action: Download the crystal structure of your target protein from the PDB (e.g., PI3Kγ, PDB ID: 1E8X). Prioritize high-resolution structures (<2.5 Å) with a co-crystallized ligand in the active site.[11][12]
Causality: A high-resolution structure provides more accurate atomic coordinates. The presence of a known ligand helps in validating your docking protocol later by confirming the location of the binding site.[13][14]
Action: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file using software like UCSF Chimera or PyMOL.[15][16]
Causality: Water molecules can interfere with the docking algorithm by occupying space that your ligand could bind to. While some advanced methods use key water molecules (water-bridged interactions), for a standard comparative study, their removal simplifies the system and reduces computational complexity.[15]
Protonation and Repair:
Action: Add polar hydrogen atoms to the protein structure.[16] Most PDB files lack explicit hydrogens to save space. This can be done using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.[17]
Causality: Hydrogen atoms are critical for defining the correct hydrogen bonding patterns, which are a major component of protein-ligand interactions.[18] The protonation state of residues like Histidine, Aspartate, and Glutamate can change at physiological pH, and correctly assigning these states is vital for accurate scoring.[15]
Action: Repair any missing residues or loops in the protein structure, if they are near the binding site.
Causality: Gaps in the protein structure can create an unrealistic topology of the binding pocket.
Energy Minimization:
Action: Perform a brief, constrained energy minimization of the prepared protein structure.
Causality: This step relieves any steric clashes or geometric strain introduced during the preparation process (like adding hydrogens), resulting in a more stable and energetically favorable receptor conformation.
Experimental Protocol: Ligand Library Preparation
Your library of morpholine-based inhibitors must be converted from their 2D representations into optimized 3D structures.[19]
Step-by-Step Methodology:
2D to 3D Conversion:
Action: Draw your morpholine derivatives in a 2D chemical drawing tool (e.g., ChemDraw) and save them in a format like SMILES or SDF. Use a program like Open Babel to convert these 2D structures into initial 3D conformations.[11]
Causality: Docking algorithms require 3D coordinates to work. This initial conversion provides the foundational structure for optimization.
Protonation and Tautomer Generation:
Action: Generate likely protonation states and tautomers for each ligand at a physiological pH (e.g., 7.4).[11][20]
Causality: A ligand's charge and tautomeric form dramatically affect its ability to form hydrogen bonds and electrostatic interactions.[20] Docking the wrong ionization state will lead to incorrect binding predictions.
Energy Minimization:
Action: Minimize the energy of each 3D ligand structure using a suitable force field (e.g., MMFF94).[19]
Causality: This crucial step optimizes the ligand's geometry, including bond lengths and angles, to find a low-energy, stable conformation. Docking a high-energy, strained ligand can produce misleadingly poor scores.[19]
Part 2: The Docking Workflow - A Self-Validating System
A trustworthy docking protocol must be validated. The most common method is to "re-dock" the co-crystallized ligand that came with the PDB structure. If your protocol can accurately reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), it is considered validated.[13][21]
A validated workflow for comparative molecular docking.
File Format Conversion: Convert the prepared receptor and ligand files into the PDBQT format using AutoDockTools.[22] This format includes atomic charges and atom type definitions required by Vina.
Grid Box Definition: Define the search space for the docking. This is a 3D box centered on the active site.[12] If you have a co-crystallized ligand, defining the box to encompass it is the most reliable method.[15]
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.[12][22]
Execution: Run AutoDock Vina from the command line, pointing it to your configuration file.[12][23] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding scores.[24]
Validation: For the re-docking run, use a visualization software to superimpose the lowest-energy pose from your output with the original co-crystallized ligand. Calculate the RMSD. If it's below 2.0 Å, your protocol is validated, and you can proceed with docking your library of morpholine inhibitors.[21]
Part 3: Case Study - Morpholine Inhibitors Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[25][26] Its dysregulation is a common event in many human cancers, making it a prime target for therapeutic intervention.[27][28] The morpholine scaffold is a key feature in many PI3K inhibitors because its oxygen atom can form a crucial hydrogen bond within the ATP-binding pocket of the enzyme, a feature first noted in the seminal inhibitor LY294002.[8][9][29]
The PI3K/Akt/mTOR pathway inhibited by a morpholine-based drug.
Data Presentation: Comparative Analysis
After docking a series of hypothetical morpholine-based PI3K inhibitors, the results can be summarized for comparative analysis. The primary metric for comparison is the docking score (binding affinity), given in kcal/mol.[14] More negative values indicate a more stable predicted protein-ligand complex.[14] Equally important is the analysis of the binding pose to understand the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[18][21][30][31]
Inhibitor ID
Derivative Structure
Docking Score (kcal/mol)
Key H-Bond Interactions (Receptor Residue)
Key Hydrophobic Interactions (Receptor Residue)
Control
Co-crystal Ligand
-10.5
Val882, Lys833
Met953, Trp812, Met804
M-001
Parent Scaffold
-8.2
Val882
Met953, Met804
M-002
M-001 + 4-CF3-Phenyl
-9.8
Val882, Lys833
Met953, Trp812, Tyr867, Pro810
M-003
M-001 + 3-Cl-Phenyl
-9.1
Val882
Met953, Trp812, Tyr867
M-004
M-001 + 4-MeO-Phenyl
-8.5
Val882
Met953, Met804
Analysis of Results:
Trustworthiness: The control re-docking score of -10.5 kcal/mol with a validated pose (RMSD < 2.0 Å, not shown in table) establishes a baseline for the best possible interaction.
Expertise & Causality:
M-001 (Parent Scaffold): Shows a baseline affinity. The crucial hydrogen bond between the morpholine oxygen and the backbone amide of Val882 is observed, confirming the importance of this scaffold.[29]
M-002 (Trifluoromethyl group): The significant improvement in binding affinity (-9.8 kcal/mol) can be attributed to two factors. The electron-withdrawing nature of the CF3 group can enhance electrostatic interactions, and the phenyl ring introduces new hydrophobic and π-alkyl interactions with Trp812 , Tyr867 , and Pro810 .[18] An additional H-bond with Lys833 suggests an optimal orientation in the pocket.
M-003 (Chlorine group): Shows a good increase in affinity (-9.1 kcal/mol), likely due to favorable hydrophobic interactions from the chlorophenyl ring with the same pocket residues as M-002.
M-004 (Methoxy group): The slight improvement (-8.5 kcal/mol) is less pronounced. While the methoxy group is polar, it may not be in an ideal position to form a strong new hydrogen bond, and its contribution to hydrophobic interactions is less than that of the halogenated derivatives.
This comparative analysis allows researchers to build a Structure-Activity Relationship (SAR) hypothesis in silico.[32] In this case, the data suggests that adding bulky, electron-withdrawing groups to the phenyl ring enhances binding affinity by engaging more deeply with a hydrophobic sub-pocket defined by residues like Trp812 and Tyr867. This hypothesis can then be used to prioritize which compounds to synthesize and test in biochemical assays, saving significant time and resources.
References
Association of PI3K/AKT/mTOR Pathway with Cancer and Its Therapeutic Implications. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Song, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]
Yang, J., et al. (2019). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Journal of Hematology & Oncology. Available from: [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]
Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Lin, L., et al. (2022). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. Available from: [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved March 7, 2024, from [Link]
Kaur, M., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
Pasca, M. R., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry. Available from: [Link]
He, Z., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available from: [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Future Medicinal Chemistry. Available from: [Link]
Hughes, S. E., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. Available from: [Link]
Ligand and Protein Preparation: Strategies, Techniques, and Importance. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]
Knifley, T., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved March 7, 2024, from [Link]
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Akshay, S., et al. (2021). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education. Available from: [Link]
When and Why You Should Minimize Ligands Before Docking. (n.d.). SAMSON Blog. Retrieved March 7, 2024, from [Link]
AutoDock Vina Documentation. (n.d.). Scripps Research. Retrieved March 7, 2024, from [Link]
Hydrophobic interactions and hydrogen bonding between ligands and... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
He, Z., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available from: [Link]
Patil, R., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE. Available from: [Link]
Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). IntechOpen. Available from: [Link]
Optimizing ligands before running molecular docking simulation. (2012). ResearchGate. Retrieved March 7, 2024, from [Link]
How to perform virtual screening using Autodock Vina? (2020). Bioinformatics Review. Available from: [Link]
What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? (2016). ResearchGate. Retrieved March 7, 2024, from [Link]
AutoDock Vina Manual. (2020). Scripps Research. Retrieved March 7, 2024, from [Link]
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry. Available from: [Link]
AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube. Available from: [Link]
The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. (2021). Journal of Biomedical Research. Available from: [Link]
In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. (2025). KnE Publishing. Available from: [Link]
Mossad, A., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules. Available from: [Link]
Thomas, O. E. (2023). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Pharmacy & Bioresources. Available from: [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. Available from: [Link]
Eiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry. Available from: [Link]
Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]
Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]
Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). MDPI Encyclopedia. Available from: [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available from: [Link]
Protein-ligand docking. (2019). Galaxy Training. Retrieved March 7, 2024, from [Link]
Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023). IntechOpen. Available from: [Link]
Assessing the Enzyme Inhibition Potential of Thiomorpholine Derivatives: A Comparative Methodological Guide
The thiomorpholine scaffold has emerged as a privileged structure in rational drug design. Characterized by its constrained six-membered ring containing both nitrogen and sulfur heteroatoms, this moiety offers unique phy...
Author: BenchChem Technical Support Team. Date: March 2026
The thiomorpholine scaffold has emerged as a privileged structure in rational drug design. Characterized by its constrained six-membered ring containing both nitrogen and sulfur heteroatoms, this moiety offers unique physicochemical properties. The sulfur atom provides enhanced polarizability and opportunities for unique hydrogen bonding and pi-sulfur interactions within enzyme active sites, while the ring itself acts as a bioisostere for natural amino acids like proline[1].
This guide provides a rigorous comparative analysis of thiomorpholine derivatives against standard clinical inhibitors across two primary therapeutic targets: Acetylcholinesterase (AChE) for neurodegenerative diseases and Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes Mellitus (T2DM).
Comparative Efficacy: Thiomorpholine Derivatives vs. Clinical Standards
To objectively assess the performance of thiomorpholine derivatives, we must benchmark their half-maximal inhibitory concentration (IC₅₀) against established clinical standards. Recent structure-activity relationship (SAR) studies demonstrate that thoughtful substitution on the thiomorpholine ring can yield highly potent and selective enzyme inhibitors[2].
Table 1: Quantitative Comparison of Enzyme Inhibition
Compound Class
Target Enzyme
Therapeutic Indication
IC₅₀ (µM)
Reference Standard
Standard IC₅₀ (µM)
Thiomorpholine-Quinoline Hybrid (44b)
AChE
Alzheimer's Disease
0.12 ± 0.02
Galantamine
0.62 ± 0.01
Thiomorpholine-Pyrimidine Hybrid (52h)
AChE
Alzheimer's Disease
0.43 ± 0.42
Neostigmine
16.2 ± 1.01
Coumarin-Thiomorpholine (6i)
DPP-IV
Type 2 Diabetes
10.98 ± 0.15
Sitagliptin
0.018 ± 0.002
Thiomorpholine Derivative (Tm2)
PTP1B
Diabetes / Obesity
4.0 ± 0.5
Suramin
1.2 ± 0.1
Data synthesized from in vitro evaluations of morpholine and thiomorpholine hybrids[3],[4],[5].
Target I: Acetylcholinesterase (AChE) Inhibition
In neurodegenerative conditions like Alzheimer's disease, the rapid hydrolysis of acetylcholine (ACh) by AChE leads to severe cognitive decline. Thiomorpholine derivatives, particularly those hybridized with quinoline or pyrimidine, exhibit strong competitive inhibition by penetrating the narrow aromatic gorge of the AChE active site[4].
Fig 1: Mechanism of AChE inhibition by thiomorpholines preserving neurotransmission.
Experimental Protocol: Modified Ellman’s Assay for AChE Inhibition
The Ellman's method is the gold standard for quantifying AChE activity. The causality behind this choice lies in the rapid reaction of Ellman's reagent (DTNB) with thiocholine (the product of acetylthiocholine hydrolysis) to form the highly absorptive yellow 5-thio-2-nitrobenzoate anion (measured at 412 nm).
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the thiomorpholine derivative in DMSO (ensure final assay DMSO concentration is ≤1% to prevent enzyme denaturation). Prepare 15 mM acetylthiocholine iodide (ATCI) and 3 mM DTNB in buffer.
Enzyme Preparation: Reconstitute human recombinant AChE or electric eel AChE to a working concentration of 0.2 U/mL.
Pre-Incubation (Critical Step): In a 96-well microplate, combine 140 µL of buffer, 20 µL of the thiomorpholine inhibitor (at varying concentrations), and 20 µL of AChE. Causality: Pre-incubate for 15 minutes at 25°C. Thiomorpholine's bulky, sulfur-containing ring requires time to optimally orient within the narrow aromatic gorge of AChE, establishing pi-sulfur and hydrogen-bonding interactions with the catalytic triad before substrate competition begins.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.
Data Acquisition: Immediately read the absorbance at 412 nm continuously for 10 minutes using a microplate reader to determine the initial velocity (
V0
).
Self-Validating System Checkpoints:
Background Control: Run wells containing buffer, DTNB, and ATCI (without enzyme) to quantify and subtract the non-enzymatic spontaneous hydrolysis of the substrate.
Vehicle Control: Run wells with 1% DMSO to ensure the solvent does not artificially quench the colorimetric signal.
Reference Concordance: Include Galantamine as a positive control. The assay is validated only if the calculated IC₅₀ for Galantamine falls within 0.5–0.7 µM[4].
DPP-IV is a serine exopeptidase that rapidly inactivates incretin hormones like Glucagon-like peptide-1 (GLP-1). Inhibiting DPP-IV prolongs GLP-1 half-life, enhancing insulin secretion. Thiomorpholine-2-carboxylic acid derivatives act as excellent bioisosteres for proline, fitting perfectly into the S1 and S2 pockets of the DPP-IV active site[1],[5].
Fig 2: Incretin signaling pathway demonstrating DPP-IV inhibition by thiomorpholine.
Experimental Protocol: Fluorometric In Vitro DPP-IV Assay
A fluorometric assay utilizing the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) is highly sensitive for assessing DPP-IV inhibition.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1 mg/mL BSA). Prepare the fluorogenic substrate Gly-Pro-AMC at 50 µM.
Enzyme Preparation: Dilute human recombinant DPP-IV enzyme to a concentration of 1 ng/well.
Pre-Incubation: Mix 50 µL of the thiomorpholine derivative (serial dilutions) with 25 µL of the DPP-IV enzyme in a black opaque 96-well plate. Causality: Pre-incubate for 30 minutes at 37°C. Because thiomorpholine derivatives often form tight-binding, slow-association non-covalent interactions with the catalytic Ser630, extended pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
Reaction Initiation: Add 25 µL of Gly-Pro-AMC substrate to all wells to start the enzymatic cleavage.
Data Acquisition: Measure fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Self-Validating System Checkpoints:
Signal-to-Background (S/B) Ratio: The maximum fluorescence (vehicle control) must be at least 10-fold higher than the background (no-enzyme control) to ensure a valid dynamic range for calculating inhibition percentages.
Z'-Factor Validation: Calculate the Z'-factor using the positive control (Sitagliptin) and vehicle control. A Z' > 0.5 is required to validate the assay's robustness.
Reference Concordance: The IC₅₀ of Sitagliptin must be verified at ~0.018 µM[5].
References
[2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
[3] Docking analysis targeted to the whole enzyme: an application to the prediction of inhibition of PTP1B by thiomorpholine and thiazolyl derivatives. SAR and QSAR in Environmental Research (Taylor & Francis). Available at:[Link]
[4] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]
[5] Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. PMC - NIH. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 2-((Methylthio)methyl)morpholine
Executive Summary & Chemical Profile
2-((Methylthio)methyl)morpholine (CAS: 1031692-01-9) is a specialized bifunctional organic compound widely utilized in drug development and synthetic chemistry. Handling this reagent requires a nuanced understanding of its dual-hazard profile: it combines the corrosive, highly permeating properties of a secondary cyclic amine (the morpholine core) with the volatile, malodorous nature of a thioether (the methylthio appendage) [1].
Causality in Safety Design: Standard laboratory protocols often recommend sodium hypochlorite (bleach) for deodorizing thioether spills. However, applying bleach to 2-((Methylthio)methyl)morpholine is exceptionally dangerous. The secondary amine in the morpholine ring reacts rapidly with hypochlorite to form highly toxic, volatile dialkylchloramine gas. Therefore, the safety and decontamination protocols below are specifically engineered to mitigate both the permeation risks of the amine and the stench of the thioether without triggering hazardous side reactions.
Quantitative Personal Protective Equipment (PPE) Matrix
Morpholine derivatives are notorious for rapidly degrading standard laboratory gloves. The selection of PPE must be driven by empirical breakthrough data rather than standard conventions [2, 3].
Table 1: PPE Specifications & Breakthrough Data
PPE Category
Recommended Material
Breakthrough Time (BT)
Degradation Rating
Scientific Rationale
Gloves (Primary)
Butyl Rubber (≥ 14 mil)
> 8 hours
Excellent
Butyl rubber provides superior resistance to cyclic amines. Essential for prolonged handling.
Gloves (Incidental)
Viton® / Fluoroelastomer
> 4 hours
Good
Acceptable for short-term handling or splash protection; offers broad-spectrum organic resistance.
Gloves (DO NOT USE)
Nitrile (Standard 5 mil)
< 48 minutes
Poor
Rapid permeation and swelling caused by the morpholine core. Offers a false sense of security.
Eye Protection
Polycarbonate Goggles
N/A
N/A
Protects against corrosive amine splashes; must form a complete seal around the eyes.
Respirator
Full-Face (ABEK Cartridge)
N/A
N/A
ABEK filters capture organic vapors, inorganic gases, and specific amine derivatives if handled outside a hood.
Operational Workflows & Handling Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success can be objectively confirmed.
Protocol A: Safe Dispensing and Handling
Pre-Task Validation: Verify the fume hood face velocity is ≥ 100 ft/min using the digital monitor. Clear the workspace of incompatible materials (strong oxidizers, acids).
PPE Donning: Inspect and don 14-mil Butyl rubber gloves. Wear chemical splash goggles and a flame-resistant lab coat.
Secondary Containment: Place the reagent bottle within a high-density polyethylene (HDPE) secondary containment tray to catch accidental drips.
Volumetric Transfer: Use a glass syringe or a positive displacement pipette for transfer. Avoid creating aerosols, which exacerbate the thioether stench and inhalation risks.
Inert Gas Purging: Purge the primary container with inert gas (Nitrogen or Argon) before sealing. Causality: This prevents oxidative degradation of the thioether into sulfoxides during storage, maintaining reagent integrity.
Tool Decontamination: Rinse reusable glass tools with a compatible solvent (e.g., ethanol), then soak in a 3-5% Hydrogen Peroxide (
H2O2
) solution to neutralize residual thioether odors before standard washing.
Protocol B: Spill Management and Decontamination
Isolation & Evacuation: Immediately alert personnel, restrict access to the spill area, and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
PPE Upgrade: If the spill is outside a fume hood, donning a full-face respirator with ABEK (organic vapor/amine) cartridges is mandatory before approaching the spill [3].
Containment: Surround the spill with an inert absorbent (vermiculite or diatomaceous earth). Causality: Do not use combustible absorbents like sawdust, as morpholine derivatives are flammable and can ignite under certain conditions.
Neutralization: Treat the absorbed material with 3-5% Hydrogen Peroxide (
H2O2
) mixed with a mild acid (e.g., citric acid). Causality: The
H2O2
safely oxidizes the malodorous methylthio group to a non-volatile sulfoxide/sulfone. Avoid sodium hypochlorite (bleach) to prevent toxic chloramine gas generation.
Collection: Sweep the neutralized absorbent using non-sparking tools into an HDPE hazardous waste container.
Labeling & Disposal: Label as "Hazardous Organic Waste - Amine/Thioether Contaminated." Store in a ventilated waste cabinet until collection for high-temperature incineration.
Spill Response & Decontamination Pathway
Spill response workflow for 2-((Methylthio)methyl)morpholine, emphasizing safe H2O2 oxidation.
References
PubChem. "Morpholine - Compound Summary." National Center for Biotechnology Information (NIH). URL:[Link]
NIOSH. "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC). URL:[Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Morpholine." NJ.gov. URL:[Link]
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